Paxilline
Description
This compound has been reported in Aspergillus foveolatus, Claviceps paspali, and other organisms with data available.
Tremorgenic agent from Penicillium paxilli, Acremonium lorii, Emericella foveolata, Emericella desertorum and Emericella striata this compound is a potassium channel blocker. This compound is a toxic, tremorgenic indole alkaloid produced by Penicillium paxilli. this compound belongs to the family of Diterpenes. These are terpene compounds formed by four isoprene units.
structure given in first source; RN given refers to (2R-(2alpha,4bbeta,6aalpha,12bbeta,12calpha,14abeta))-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNHBCIZLNNLRS-UBGQALKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972643 | |
| Record name | Paxilline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Paxilline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57186-25-1, 1233509-81-3 | |
| Record name | Paxilline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57186-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrano[2′′,3′′:5′,6′]benz[1′,2′:6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233509-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Paxilline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paxilline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paxilline from Penicillium paxilli | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAXILLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T9U9Z96L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Paxilline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °C | |
| Record name | Paxilline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Origin and Discovery of Paxilline: A Technical Guide
Introduction
Paxilline is a potent, tremorgenic indole-diterpene mycotoxin that has garnered significant interest within the scientific community due to its specific and potent biological activities.[1] First isolated from the fungus Penicillium paxilli, this complex natural product has become an invaluable pharmacological tool for studying cellular signaling pathways, particularly those involving ion channels. This technical guide provides a comprehensive overview of the origin, discovery, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.
Origin and Discovery
Fungal Source and Initial Isolation
This compound is a secondary metabolite produced by the filamentous fungus Penicillium paxilli.[1][2] The initial discovery and isolation of this compound were first reported in 1974 by Cole and colleagues.[1][3] The producing organism, Penicillium paxilli, is a saprophytic species that can be found in various environments.[2]
Structural Elucidation
The definitive chemical structure of this compound was elucidated in 1975 by Springer and coworkers through single-crystal X-ray diffraction analysis.[1] This revealed a complex pentacyclic indole diterpenoid structure. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were instrumental in confirming the structure and have been used extensively in the characterization of this compound and its analogs.[3][4]
Quantitative Data Summary
The biological activity of this compound has been quantified in numerous studies. The following table summarizes key inhibitory concentrations (IC50) and binding affinities (Ki) for its primary molecular targets.
| Target | Parameter | Value | Species/Cell Type | Experimental Conditions | Reference(s) |
| Large-conductance Ca2+-activated K+ (BK) channel | Ki | 1.9 nM | Oocytes expressing the α-subunit | Electrophysiology | [5] |
| IC50 | 11.7 ± 1.9 nM | Inside-out patch | -70 mV, 300 µM Ca2+ | [6] | |
| IC50 | 58.4 ± 2.9 nM | Inside-out patch | 0 mV, 300 µM Ca2+ | [6] | |
| IC50 | 469.8 ± 94.9 nM | Inside-out patch | 40 mV, 300 µM Ca2+ | [6] | |
| IC50 | 5.37 ± 1.0 µM | Inside-out patch | 70 mV, 300 µM Ca2+ | [6] | |
| Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | IC50 | 5 - 50 µM | - | - | [5][7] |
| Inositol 1,4,5-trisphosphate (InsP3) receptor | Ki | 6.7 µM | Cerebellar microsomes | InsP3-induced Ca2+ release | |
| Ki | ≥400 µM | Cerebellar microsomes | InsP3-induced Ca2+ release (second site) |
Experimental Protocols
Isolation and Purification of this compound from Penicillium paxilli
The following is a generalized protocol based on early reports for the isolation of this compound:
-
Fungal Culture: Penicillium paxilli is cultured in a suitable liquid medium or on a solid substrate such as autoclaved oats.
-
Extraction: The fungal biomass and/or culture medium is extracted with an organic solvent, typically chloroform-methanol (2:1, v/v).
-
Filtration and Concentration: The extract is filtered to remove fungal debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between an organic solvent (e.g., diethyl ether) and water to remove water-soluble impurities.
-
Chromatography: The organic phase is concentrated and subjected to column chromatography on silica gel. Elution with a gradient of organic solvents (e.g., hexane-ethyl acetate) separates the components.
-
Crystallization: Fractions containing this compound are identified by thin-layer chromatography and combined. This compound is then crystallized from a suitable solvent system (e.g., acetone-hexane) to yield the pure compound.
Characterization by NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl3). The chemical shifts, coupling constants, and nuclear Overhauser effects provide detailed information about the connectivity and stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of this compound. Fragmentation patterns observed in tandem MS experiments help to confirm the structure.
Electrophysiological Recording of BK Channel Inhibition
The inhibitory effect of this compound on BK channels is typically assessed using patch-clamp electrophysiology:
-
Cell Preparation: Cells expressing BK channels (either endogenously or through transfection) are cultured on coverslips.
-
Patch-Clamp Recording: Whole-cell or inside-out patch-clamp configurations are established. The patch pipette is filled with an appropriate intracellular solution, and the bath contains an extracellular solution.
-
BK Current Elicitation: BK currents are elicited by voltage steps to depolarizing potentials in the presence of a known concentration of intracellular Ca2+.
-
This compound Application: this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in the bath solution, is perfused onto the cell.
-
Data Analysis: The reduction in the amplitude of the BK current in the presence of this compound is measured to determine the extent of inhibition. Dose-response curves are generated to calculate the IC50 value.[6][8][9]
Inositol 1,4,5-Trisphosphate (InsP3)-Induced Calcium Release Assay
The effect of this compound on InsP3 receptor-mediated calcium release can be measured using the following protocol:
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Microsome Preparation: Microsomes containing InsP3 receptors are isolated from a tissue source (e.g., cerebellum) by differential centrifugation.
-
Calcium Loading: The microsomes are incubated in a buffer containing ATP and a low concentration of free Ca2+ to allow for active loading of calcium into the vesicles via SERCA pumps.
-
Calcium Measurement: A fluorescent Ca2+ indicator (e.g., Fura-2) is added to the buffer to monitor the extra-vesicular Ca2+ concentration.
-
InsP3-Induced Release: A submaximal concentration of InsP3 is added to the microsomal suspension to induce Ca2+ release through the InsP3 receptors, causing an increase in the fluorescence of the Ca2+ indicator.
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This compound Inhibition: The assay is repeated in the presence of varying concentrations of this compound to determine its inhibitory effect on InsP3-induced Ca2+ release. The reduction in the peak Ca2+ release is quantified to determine the Ki value.
Signaling Pathways and Mechanisms of Action
Inhibition of BK Channels
This compound is a potent and selective blocker of large-conductance Ca2+-activated K+ (BK) channels.[1] It binds to the intracellular side of the channel, stabilizing the closed conformation and thereby reducing the probability of channel opening.[10][11] This inhibition is voltage- and Ca2+-dependent, with the potency of this compound decreasing at more depolarized potentials and higher intracellular Ca2+ concentrations.[6][10][11] The blockade of BK channels leads to a reduction in K+ efflux, which can result in membrane depolarization and increased cell excitability.[12]
Caption: this compound inhibits BK channels, leading to reduced K+ efflux and neuronal hyperexcitability.
Inhibition of the Inositol 1,4,5-Trisphosphate (InsP3) Receptor
This compound also acts as a non-competitive inhibitor of the inositol 1,4,5-trisphosphate (InsP3) receptor, an intracellular calcium release channel. It inhibits InsP3-induced Ca2+ release from the endoplasmic reticulum, thereby modulating intracellular calcium signaling. This action is independent of its effect on BK channels and suggests that this compound can influence a broader range of cellular processes.
References
- 1. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillium paxilli - Wikipedia [en.wikipedia.org]
- 3. A new tremorgenic metabolite from Penicillium paxilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of paspaline B, an indole-diterpenoid from Penicillium paxilli [agris.fao.org]
- 5. This compound | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 6. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 10. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Paxilline Biosynthesis Pathway in Penicillium paxilli
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paxilline is a potent tremorgenic indole-diterpene mycotoxin produced by the filamentous fungus Penicillium paxilli. Its complex chemical structure and biological activity as a specific inhibitor of the high-conductance calcium-activated potassium (Maxi-K) channel have made it a subject of significant scientific interest. Understanding its biosynthetic pathway is crucial for potential applications in drug development and for mitigating its toxic effects. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic steps, and key chemical intermediates. It includes available quantitative data on enzyme kinetics, detailed experimental protocols for pathway investigation, and logical diagrams to visualize the core processes.
The this compound (PAX) Gene Cluster
The biosynthesis of this compound is orchestrated by a set of genes organized in a cluster, designated as the PAX locus, within the P. paxilli genome.[1][2] Through a combination of targeted gene replacement, bioinformatics, and gene expression analyses, seven genes have been identified as essential for the synthesis of the this compound core structure.[2][3][4] An additional gene, paxD, is involved in a post-paxilline modification step.[2][3]
The core genes required for this compound production are paxG, paxA, paxM, paxB, paxC, paxP, and paxQ.[3][4] These genes are co-regulated, and their coordinated expression leads to the assembly of the final this compound molecule.[3]
The this compound Biosynthetic Pathway
The synthesis of this compound is a multi-step process that begins with precursors from primary metabolism and proceeds through a series of enzymatic modifications to form the final complex indole-diterpene structure. The first stable indole-diterpene intermediate in this pathway is paspaline.[3]
The key steps are as follows:
-
Precursor Synthesis : The pathway utilizes two primary precursors: geranylgeranyl diphosphate (GGPP), derived from the mevalonate pathway, and an indole moiety from the tryptophan precursor, indole-3-glycerol phosphate.[2]
-
GGPP Synthesis : The enzyme geranylgeranyl diphosphate synthase, encoded by paxG, catalyzes the formation of GGPP.[3]
-
Prenylation : The prenyltransferase PaxC, encoded by paxC, attaches the geranylgeranyl group from GGPP to the indole precursor, forming 3-geranylgeranylindole (3-GGI).[2]
-
Epoxidation and Cyclization to Paspaline : A FAD-dependent monooxygenase (PaxM) and a cyclase (PaxB) are responsible for the stepwise epoxidation and cyclization of 3-GGI to form the first key intermediate, paspaline.[3][5] Four gene products, PaxG, PaxM, PaxB, and PaxC, are necessary and sufficient for paspaline biosynthesis.[3]
-
Hydroxylation to 13-Desoxythis compound : The cytochrome P450 monooxygenase PaxP, encoded by paxP, hydroxylates paspaline to form 13-desoxythis compound. Deletion of paxP results in the accumulation of paspaline.[1]
-
Final Hydroxylation to this compound : The second cytochrome P450 monooxygenase, PaxQ, encoded by paxQ, catalyzes the final hydroxylation step, converting 13-desoxythis compound into this compound.[1] Mutants lacking a functional paxQ gene accumulate 13-desoxythis compound.[1]
-
Post-Paxilline Prenylation : The paxD gene encodes an indole dimethylallyl transferase that can catalyze the prenylation of the this compound indole ring, although this modification is not typically observed in significant quantities in P. paxilli cultures.[2][6]
Enzymology and Quantitative Data
The enzymes of the this compound pathway belong to several well-characterized families, including synthases, transferases, monooxygenases, and cyclases. While the function of each enzyme has been established through genetic studies, detailed kinetic characterization for most of the Pax enzymes is not extensively reported in the literature. The available quantitative data is summarized below.
| Enzyme | Gene | Enzyme Class | Substrate(s) | Product(s) | Km | kcat | Optimal pH | Optimal Temp. | Notes |
| PaxG | paxG | GGPP Synthase | FPP, IPP | GGPP | N/A | N/A | N/A | N/A | Catalyzes the first committed step.[3] |
| PaxC | paxC | Prenyltransferase | GGPP, Indole-3-GP | 3-GGI | N/A | N/A | N/A | N/A | Required for paspaline biosynthesis.[3] |
| PaxM | paxM | FAD-dependent Monooxygenase | 3-GGI | Epoxidated 3-GGI | N/A | N/A | N/A | N/A | Works in concert with PaxB.[3][7] |
| PaxB | paxB | Terpene Cyclase | Epoxidated 3-GGI | Paspaline | N/A | N/A | N/A | N/A | A putative membrane protein.[3] |
| PaxP | paxP | Cytochrome P450 Monooxygenase | Paspaline | 13-Desoxythis compound | N/A | N/A | N/A | N/A | Essential for this compound biosynthesis.[1] |
| PaxQ | paxQ | Cytochrome P450 Monooxygenase | 13-Desoxythis compound | This compound | N/A | N/A | N/A | N/A | Catalyzes the final step.[1] |
| PaxD | paxD | Dimethylallyl Transferase | This compound, DMAPP | Prenylated this compound | 106.4 ± 5.4 µM (this compound) | 0.97 ± 0.01 s-1 | 8.0 | 37°C | Involved in post-paxilline modification.[6] |
| 0.57 ± 0.02 µM (DMAPP) |
N/A: Data not available in the reviewed literature.
Experimental Protocols
Investigating the this compound pathway involves a range of molecular biology and analytical chemistry techniques. Below are generalized protocols based on methods reported for P. paxilli and related filamentous fungi.
Protocol for Targeted Gene Knockout via Protoplast Transformation
This protocol describes a general workflow for creating a gene deletion mutant in P. paxilli using a split-marker approach and PEG-mediated protoplast transformation.
Materials:
-
P. paxilli wild-type strain
-
Potato Dextrose Broth (PDB) and Agar (PDA)
-
Lytic enzyme mix (e.g., Glucanex®, Driselase®) in an osmotic stabilizer (e.g., 0.7 M NaCl or 1.2 M MgSO₄)
-
Split-marker DNA fragments for the target gene with a selectable marker (e.g., hygromycin B phosphotransferase, hph)
-
STC buffer (Sorbitol, Tris-HCl, CaCl₂)
-
PEG solution (e.g., 40% PEG 4000 in STC buffer)
-
Regeneration medium (e.g., PDA with an osmotic stabilizer)
-
Hygromycin B
Methodology:
-
Preparation of Deletion Cassette : Amplify the 5' and 3' flanking regions of the target pax gene. Using fusion PCR, stitch these flanks to a split hygromycin resistance cassette (hyg and grom) to generate two separate DNA fragments for transformation.
-
Protoplast Preparation :
-
Inoculate P. paxilli spores into PDB and grow for 18-24 hours with shaking.
-
Harvest the young mycelia by centrifugation and wash with an osmotic stabilizer solution (e.g., 0.7 M NaCl).
-
Resuspend the mycelia in the lytic enzyme solution and incubate with gentle shaking (50-80 rpm) at 30-32°C for 1.5-2 hours, or until a sufficient number of protoplasts are released.
-
Separate protoplasts from mycelial debris by filtering through sterile miracloth or glass wool.
-
Wash the protoplasts twice with STC buffer by gentle centrifugation (e.g., 2,000 rpm for 5 min) and resuspend in STC buffer to a final concentration of ~1 x 10⁸ protoplasts/mL.
-
-
Transformation :
-
To 100 µL of the protoplast suspension on ice, add 5-10 µg of each of the two split-marker DNA fragments.
-
Mix gently and incubate on ice for 10-20 minutes.
-
Add 1 mL of PEG solution, mix gently by inversion, and incubate at room temperature for 15-20 minutes.
-
Add 5-10 mL of STC buffer and mix gently.
-
-
Regeneration and Selection :
-
Collect the protoplasts by centrifugation and resuspend in 1 mL of STC buffer.
-
Add the protoplast suspension to molten (45-50°C) regeneration medium.
-
Pour the mixture onto plates of regeneration medium containing hygromycin B at a selective concentration (e.g., 50-100 µg/mL).
-
Incubate plates at 25-28°C for 3-7 days until transformant colonies appear.
-
-
Screening and Verification :
-
Isolate individual transformant colonies onto fresh selective media.
-
Extract genomic DNA from putative knockout mutants.
-
Use PCR with primers flanking the target gene and internal to the hph marker to confirm homologous recombination and the absence of the wild-type gene.
-
Confirm the loss of the corresponding metabolite (e.g., paspaline for a paxP knockout) using HPLC-MS analysis.
-
Protocol for Extraction and HPLC Analysis of this compound and Intermediates
This protocol provides a general method for extracting and analyzing indole-diterpenes from P. paxilli cultures.
Materials:
-
P. paxilli culture grown in PDB for 5-7 days
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
Water (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a C18 column and UV or Mass Spectrometry (MS) detector
Methodology:
-
Extraction :
-
Homogenize the fungal mycelium and culture broth.
-
Extract the homogenate three times with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness using a rotary evaporator.
-
Resuspend the dried extract in a known volume of methanol for analysis.
-
-
HPLC Analysis :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Gradient : A typical gradient might start at 40-50% B, increasing to 95-100% B over 20-30 minutes, followed by a hold and re-equilibration. (Note: Gradient must be optimized for separation of specific intermediates).
-
Detection : UV detection at ~230 nm and ~280 nm. For higher sensitivity and specificity, use an in-line mass spectrometer (LC-MS) operating in positive ion mode to detect the [M+H]⁺ ions of this compound (m/z 436.2), 13-desoxythis compound (m/z 420.2), and paspaline (m/z 404.2).
-
Quantification : Use authentic standards to create a calibration curve for absolute quantification.
-
Conclusion
The study of the this compound biosynthesis pathway in Penicillium paxilli has established a robust model for understanding the genetic and biochemical basis of indole-diterpene synthesis in fungi.[2] The identification of the core pax gene cluster and the functional characterization of the encoded enzymes have provided a clear roadmap from primary metabolites to the complex final product. While significant progress has been made, further biochemical characterization, particularly the determination of kinetic parameters for the core pathway enzymes, is needed to develop a complete quantitative model of this compound production. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore this fascinating pathway for applications in synthetic biology, drug discovery, and mycotoxin control.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Four gene products are required for the fungal synthesis of the indole-diterpene, paspaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion and gene expression analyses define the this compound biosynthetic gene cluster in Penicillium paxilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional analysis of a prenyltransferase gene (paxD) in the this compound biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Mycotoxin Paxilline: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Paxilline is a potent indole-diterpenoid mycotoxin produced by the fungus Penicillium paxilli.[1] First characterized in 1975, it is recognized as a tremorgenic agent and a highly specific blocker of large-conductance Ca2+-activated K+ (BK) channels.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action, relevant experimental protocols, and biosynthetic pathway.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic compound with the chemical formula C27H33NO4.[3] Its structure features a fused six-ring system, including an indole nucleus.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C27H33NO4 | [3] |
| Molecular Weight | 435.56 g/mol | [1][3] |
| CAS Number | 57186-25-1 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 252 °C | [3] |
| Solubility | Soluble in DMSO (100 mg/mL) | [4] |
| InChI Key | ACNHBCIZLNNLRS-UBGQALKQSA-N | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data | Reference(s) |
| Mass Spectrometry (LC-MS) | Precursor m/z: 434.234 [M-H]-; 480.239 [M+FA-H]- | [3] |
| ¹H NMR | A comprehensive list of chemical shifts is not readily available in a consolidated format in the reviewed literature. | |
| ¹³C NMR | A comprehensive list of chemical shifts is not readily available in a consolidated format in the reviewed literature. |
Biological Activity and Mechanism of Action
This compound's primary and most studied biological activity is the potent and selective inhibition of large-conductance Ca2+-activated K+ (BK) channels.[2][6] It also exhibits inhibitory effects on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and has demonstrated anticonvulsant and neuroprotective properties.[4][5]
Table 3: Biological Activity of this compound
| Target | Activity | Value | Reference(s) |
| BK Channels | Inhibition (Ki) | 1.9 nM (α-subunit) | [2][5] |
| Inhibition (IC50) | ~10 nM (closed channels) to ~10 µM (open channels) | [6][7] | |
| SERCA | Inhibition (IC50) | 5 - 50 µM | [2][4][5] |
| Glutamate-induced neurotoxicity | Protection (in HT22 cells) | 1-4 µM (18h treatment) | [4] |
| Anticonvulsant activity | In vivo (mice) | 3 µg/kg (i.p.) | [4] |
Mechanism of BK Channel Inhibition
This compound inhibits BK channels through a state-dependent, closed-channel block mechanism.[6][7] It binds with high affinity to the closed conformation of the channel, stabilizing it in a non-conducting state.[6][7] This inhibition is inversely dependent on the channel's open probability; as the open probability increases (e.g., with membrane depolarization or high intracellular Ca2+), the inhibitory effect of this compound is reduced.[6][7] Computational docking studies suggest that this compound binds to a crevice formed by the S6 helix and the pore helix of the BK channel, accessing its binding site from the intracellular side through the central cavity of the channel.[8]
Experimental Protocols
Inside-Out Patch-Clamp Electrophysiology for BK Channel Analysis
This protocol is adapted from methodologies described for studying the effects of this compound on BK channels expressed in heterologous systems or native cells.[6][7]
1. Cell Preparation:
- Culture cells expressing the BK channel of interest (e.g., HEK293 cells transfected with the α-subunit of the BK channel).
- Prepare cells for patch-clamping by plating them on glass coverslips.
2. Pipette and Solutions:
- Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
- Pipette Solution (extracellular): Contains (in mM): 140 KCl, 20 KOH, 10 HEPES, pH 7.2.
- Bath Solution (intracellular): Contains (in mM): 140 KCl, 20 KOH, 10 HEPES, and varying concentrations of free Ca2+ (e.g., buffered with HEDTA or EGTA to achieve desired concentrations from <1 µM to 300 µM).
- This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) and dilute to the final desired concentration in the bath solution immediately before use.
3. Recording Procedure:
- Establish a gigaohm seal between the patch pipette and the cell membrane in the cell-attached configuration.
- Excise the patch to obtain the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
- Hold the membrane potential at a negative value (e.g., -80 mV) to keep the channels predominantly in the closed state.
- Apply voltage steps to depolarizing potentials (e.g., from -80 mV to +160 mV in 20 mV increments) to elicit BK channel currents.
- Record baseline currents in the control bath solution.
- Perfuse the bath with the this compound-containing solution and record currents to observe the inhibitory effect.
- To study the state dependence of inhibition, vary the holding potential and/or the intracellular Ca2+ concentration to alter the channel's open probability before and during this compound application.[6][7]
// Nodes
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Patch_Pipette [label="Prepare Patch Pipette\n(2-5 MΩ)", fillcolor="#F1F3F4", fontcolor="#202124"];
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Inhibition_Recording [label="Record Inhibited Currents", fillcolor="#34A853", fontcolor="#FFFFFF"];
State_Dependence [label="Vary Holding Potential\n&/or [Ca²⁺] to Test\nState Dependence", fillcolor="#FBBC05", fontcolor="#202124"];
Analysis [label="Data Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Start -> Giga_Seal;
Patch_Pipette -> Giga_Seal;
Solutions -> Baseline_Recording;
Giga_Seal -> Inside_Out;
Inside_Out -> Baseline_Recording;
Baseline_Recording -> Paxilline_Application;
Paxilline_Application -> Inhibition_Recording;
Inhibition_Recording -> State_Dependence;
State_Dependence -> Analysis;
Inhibition_Recording -> Analysis;
}
Glutamate-Induced Neurotoxicity Assay
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line like HT22.[4]
1. Cell Culture:
- Culture HT22 mouse hippocampal cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.
- Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
2. Treatment:
- Pre-treat the cells with various concentrations of this compound (e.g., 1, 2, 4 µM) for 18 hours.
- Induce neurotoxicity by adding glutamate to a final concentration of 3-5 mM.
- Include control groups: untreated cells, cells treated with this compound alone, and cells treated with glutamate alone.
3. Assessment of Cell Viability (e.g., MTT Assay):
- After a 24-hour incubation with glutamate, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control group.
Biosynthesis of this compound
The biosynthesis of this compound in Penicillium paxilli starts from the precursors geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate.[1] A series of enzymatic reactions, catalyzed by proteins encoded by the pax gene cluster, leads to the formation of the final this compound molecule.[9]
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of BK channels. Its well-characterized, state-dependent mechanism of action provides a nuanced approach to modulating BK channel activity. Furthermore, its neuroprotective and anticonvulsant effects suggest potential therapeutic avenues that warrant further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals working with this complex and potent mycotoxin. Further research is needed to fully elucidate the complete spectroscopic profile of this compound and to develop standardized, detailed protocols for all its known biological assays.
References
- 1. Blockade of BK channels attenuates chronic visceral hypersensitivity in an IBS-like rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
The Primary Mechanism of Action of Paxilline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary mechanism of action of Paxilline, a potent inhibitor of the large-conductance Ca2+- and voltage-activated potassium (BK) channels. The document synthesizes key findings from electrophysiological and computational studies, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deep understanding of this compound's molecular interactions and inhibitory effects.
Core Mechanism of Action: State-Dependent Allosteric Inhibition
This compound, a tremorogenic fungal alkaloid, exerts its inhibitory effect on BK channels through a sophisticated, state-dependent, and allosteric mechanism. Unlike classical channel blockers that physically occlude the ion-conducting pore when the channel is open, this compound demonstrates a marked preference for the closed conformation of the BK channel.[1][2][3][4][5][6][7][8][9][10] Its binding to the closed state stabilizes this conformation, thereby shifting the channel's gating equilibrium away from the open state and reducing the probability of channel opening.[1][2][3][4]
The key characteristics of this compound's mechanism of action are:
-
Closed-Channel Block: this compound's inhibitory potency is inversely proportional to the open probability (Po) of the BK channel.[1][2][3][4][10] Under conditions that favor the closed state (e.g., low intracellular Ca2+ concentrations, hyperpolarized membrane potentials), this compound exhibits high-affinity binding and potent inhibition. Conversely, conditions that promote channel opening (e.g., high intracellular Ca2+, depolarized membrane potentials) significantly reduce this compound's inhibitory efficacy.[1][2][3][4][11]
-
Allosteric Modulation: this compound does not directly compete with potassium ions for passage through the pore. Instead, it binds to a site distinct from the pore's central axis and allosterically modulates the channel's gating machinery.[3][6] This binding event alters the intrinsic equilibrium between the closed and open states (L(0)), favoring the closed conformation.[1][2][3][4] Evidence suggests that the affinity of this compound for the closed state is over 500-fold greater than its affinity for the open state.[1][2][3][4]
-
Binding Site: Computational modeling and mutagenesis studies have identified a putative binding site for this compound in a crevice formed between the S6 transmembrane helix and the pore helix of the BK channel α-subunit.[5][7][8] This site is accessible from the intracellular side of the channel, near the entrance to the central cavity.[1][2] The interaction involves key residues, and mutations in this region can significantly alter this compound sensitivity.[5]
-
Stoichiometry: Functional data suggest that the binding of a single this compound molecule is sufficient to inhibit the tetrameric BK channel.[2][3][5][7][8]
It is also noteworthy that while this compound is a highly specific BK channel inhibitor at nanomolar concentrations, it can also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at higher micromolar concentrations.[12][13]
Quantitative Data on this compound Inhibition of BK Channels
The inhibitory potency of this compound on BK channels is highly dependent on the experimental conditions, particularly the channel's open probability (Po). The following table summarizes key quantitative data from various studies.
| Parameter | Value | Species/Cell Type | Experimental Conditions | Reference |
| IC50 | ~10 nM | Not Specified | Low channel open probability | [1][2][3][4] |
| IC50 | ~10 µM | Not Specified | High channel open probability | [1][2][3][4] |
| IC50 | 11.7 ± 1.9 nM | Not Specified | -70 mV, 300 µM Ca2+ | [4][11][14] |
| IC50 | 58.4 ± 2.9 nM | Not Specified | 0 mV, 300 µM Ca2+ | [4][11][14] |
| IC50 | 469.8 ± 94.9 nM | Not Specified | 40 mV, 300 µM Ca2+ | [4][11][14] |
| IC50 | 5.37 ± 1.0 µM | Not Specified | 70 mV, 300 µM Ca2+ | [4][11][14] |
| Ki | 1.9 nM | Cloned α-subunit | 10 µM intracellular Ca2+ | [13] |
| Binding Affinity | >500-fold higher for closed vs. open state | Not Specified | Model-dependent analysis | [1][2][3][4] |
| Rate of Inhibition (closed channels) | 2 x 10^6 M-1s-1 | Not Specified | Linear up to 2 µM this compound | [1][2][3][4] |
Experimental Protocols
Electrophysiological Characterization using Patch-Clamp
The functional effects of this compound on BK channels are primarily investigated using the patch-clamp technique, often with heterologous expression of BK channels in Xenopus oocytes.[15][16][17][18]
1. Oocyte Preparation and Channel Expression:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the BK channel α-subunit (e.g., mSlo1) is injected into the oocytes.
-
Oocytes are incubated for 2-7 days at 18°C to allow for channel expression.[15]
2. Inside-Out Patch-Clamp Recording:
-
The vitelline membrane of the oocyte is manually removed.
-
An inside-out membrane patch is excised from the oocyte using a glass micropipette, allowing for the application of solutions to the intracellular face of the channel.[15][16]
-
Pipette (Extracellular) Solution: Contains a potassium salt (e.g., 115 mM K-Gluconate) and buffering agents (e.g., HEPES), with the pH adjusted to ~7.2.[19]
-
Bath (Intracellular) Solution: Contains a potassium salt, buffering agents, and a calcium chelator (e.g., EGTA) to precisely control the free Ca2+ concentration. Different Ca2+ concentrations are used to modulate the BK channel's open probability.[15]
-
Voltage Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV) to establish a baseline channel activity.[2] Depolarizing voltage steps (e.g., to +160 mV) are applied to elicit channel opening.[2] The effect of this compound is assessed by applying it to the bath solution at various concentrations and holding potentials.[2]
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The channel open probability (Po) and the extent of inhibition by this compound are calculated from the recorded currents. IC50 values are determined by fitting the concentration-response data with a Hill equation.[4]
Computational Docking Studies
Computational methods are employed to identify the binding site of this compound on the BK channel.
1. Homology Modeling:
-
A homology model of the BK channel's transmembrane domain is generated based on cryo-electron microscopy structures of related channels (e.g., Aplysia BK channel).[5][7]
2. Molecular Docking:
-
The 3D structure of this compound is generated.
-
Docking simulations are performed to predict the preferred binding poses of this compound on both the closed and open state models of the BK channel.[5][7][8]
-
The docking analysis identifies energetically favorable binding sites and specific molecular interactions between this compound and amino acid residues of the channel.[5]
3. Functional Validation:
-
The predictions from the docking studies are validated experimentally through site-directed mutagenesis. Residues predicted to be critical for this compound binding are mutated, and the effect on this compound sensitivity is assessed using patch-clamp electrophysiology.[5]
Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 5. pnas.org [pnas.org]
- 6. rupress.org [rupress.org]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] this compound inhibits BK channels by an almost exclusively closed-channel block mechanism | Semantic Scholar [semanticscholar.org]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | KCa channel Inhibitor | Hello Bio [hellobio.com]
- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 15. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved preparation of Xenopus oocytes for patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. docs.axolbio.com [docs.axolbio.com]
Paxilline: A Potent and Specific Blocker of Large-Conductance Ca2+-Activated K+ (BK) Channels
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Paxilline, a tremorogenic indole alkaloid mycotoxin originally isolated from Penicillium paxilli, has emerged as a cornerstone pharmacological tool for the study of large-conductance Ca2+-activated K+ (BK) channels, also known as Maxi-K, Slo1, or KCa1.1 channels.[1] These channels are ubiquitously expressed and play critical roles in a myriad of physiological processes, including the regulation of neuronal excitability, neurotransmitter release, smooth muscle tone, and endocrine secretion.[2] this compound's high affinity and state-dependent mechanism of action make it an invaluable probe for elucidating the physiological and pathophysiological functions of BK channels. This technical guide provides an in-depth overview of this compound's core properties as a BK channel blocker, detailed experimental protocols for its characterization, and a summary of its impact on key signaling pathways.
Mechanism of Action: A State-Dependent, Closed-Channel Block
The inhibitory action of this compound on BK channels is distinguished by its profound state dependence. This compound preferentially binds to and stabilizes the closed conformation of the BK channel.[1][3][4] This "closed-channel block" mechanism means that this compound's potency is inversely correlated with the channel's open probability (Po).[1][4] When the channel is predominantly in the closed state (e.g., at negative membrane potentials and low intracellular Ca2+ concentrations), this compound exhibits high affinity. Conversely, under conditions that favor channel opening (e.g., membrane depolarization and high intracellular Ca2+), the inhibitory effect of this compound is significantly diminished.[1][3] This relief of block with increasing open probability is a hallmark of this compound's interaction with the BK channel.[1]
Model-dependent analyses suggest that a single this compound molecule binds to the channel, allosterically shifting the gating equilibrium to favor the closed state.[1][4] The affinity of this compound for the closed conformation is estimated to be over 500-fold greater than its affinity for the open conformation.[1][4] Gating current measurements have shown that this compound does not affect the channel's voltage sensors, further supporting a mechanism that directly targets the channel's closed-to-open transition.[1][4]
Data Presentation: Potency and Specificity of this compound
The potency of this compound is critically dependent on the experimental conditions that influence the BK channel's open probability. The following tables summarize the quantitative data on this compound's inhibitory activity.
| Condition (Influencing Open Probability) | IC50 Value | Reference |
| Low Open Probability (Channels largely closed) | ~10 nM | [1][3][4][5] |
| Equilibration at -70 mV, 300 µM Ca2+ | 11.7 ± 1.9 nM | [3][6] |
| Equilibration at 0 mV, 300 µM Ca2+ | 58.4 ± 2.9 nM | [3][6] |
| Equilibration at 40 mV, 300 µM Ca2+ | 469.8 ± 94.9 nM | [3][6] |
| High Open Probability (Near maximal Po) | ~10 µM | [1][3][4] |
| Equilibration at 70 mV, 300 µM Ca2+ | 5.37 ± 1.0 µM | [3][6] |
Table 1: State-Dependent IC50 Values of this compound for BK Channels
While this compound is a highly potent BK channel blocker, it is not entirely specific. At higher concentrations, it has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).
| Off-Target | IC50 Value | Reference |
| Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | 5 µM to 50 µM (isoform dependent) | [7] |
Table 2: Off-Target Activity of this compound
Experimental Protocols: Characterizing this compound's Inhibition of BK Channels
The gold-standard technique for characterizing the effects of this compound on BK channels is patch-clamp electrophysiology. The following provides a detailed methodology for an inside-out patch-clamp experiment.
Objective: To determine the IC50 of this compound for BK channels under conditions of low open probability.
Materials:
-
Cell Line: A cell line stably or transiently expressing the alpha subunit of the BK channel (e.g., HEK293 cells).
-
This compound Stock Solution: 10 mM this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca2+ (buffered with EGTA/CaEGTA) to control open probability. For low Po experiments, a solution with nominally zero Ca2+ or a low buffered Ca2+ concentration (e.g., <1 µM) is used. pH 7.2 with KOH.
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries: For pulling patch pipettes.
Methodology:
-
Cell Preparation: Culture cells expressing BK channels on glass coverslips to a confluence of 50-70%.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Patch Formation:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal").
-
-
Inside-Out Configuration:
-
After gigaseal formation, retract the pipette from the cell to excise a patch of membrane, with the intracellular face of the membrane now exposed to the bath solution. This is the "inside-out" configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the membrane potential at a negative value (e.g., -80 mV) to ensure the channels are predominantly in the closed state.[1]
-
Apply depolarizing voltage steps (e.g., to +60 mV for 200 ms) to elicit BK channel currents.
-
Record the resulting currents using the patch-clamp amplifier and data acquisition software.
-
-
This compound Application:
-
Establish a stable baseline recording of BK currents in the control external solution.
-
Prepare a series of external solutions containing increasing concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all solutions and does not exceed 0.1%.
-
Perfuse the patch with each this compound concentration, allowing sufficient time for the block to reach steady state.[1]
-
Record the BK currents at each this compound concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at the depolarizing step for each this compound concentration.
-
Normalize the current at each this compound concentration to the control current (in the absence of this compound).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Caption: BK Channel Signaling in Vascular Smooth Muscle.
Caption: BK Channel Role in Neuronal Action Potential Firing.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. BK channel - Wikipedia [en.wikipedia.org]
- 3. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 7. medchemexpress.com [medchemexpress.com]
Paxilline: A Comprehensive Technical Guide to its Interaction with BK Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paxilline, a potent tremorogenic fungal alkaloid, is a widely utilized specific inhibitor of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels. Extensive research has elucidated that this compound functions as an almost exclusively closed-channel blocker . Its inhibitory efficacy is inversely proportional to the open probability of the BK channel. This document provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Mechanism of Action: An Allosteric, Closed-Channel Blockade
The prevailing scientific consensus is that this compound inhibits BK channels by binding with high affinity to the closed conformation of the channel.[1][2][3][4][5][6][7] This interaction is not a simple occlusion of the open pore but rather an allosteric mechanism that stabilizes the channel in its closed state.[2][3] Consequently, the equilibrium between the closed and open states is shifted towards the closed state, effectively reducing the channel's open probability.[1][2][3]
Key characteristics of this compound's interaction with BK channels include:
-
State-Dependent Inhibition: The inhibitory effect of this compound is highly dependent on the conformational state of the BK channel. Inhibition is most potent when the channel's open probability is low and is significantly diminished or even abolished under conditions that favor channel opening, such as high intracellular Ca²⁺ concentrations or membrane depolarization.[1][2][3][8][9]
-
High Affinity for the Closed State: Model-dependent analyses have revealed that this compound's affinity for the closed conformation of the BK channel is over 500-fold greater than its affinity for the open conformation.[1][2][3]
-
Allosteric Modulation: this compound's binding does not directly obstruct the ion conduction pathway. Instead, it allosterically modulates the channel's gating machinery, making it more difficult for the channel to open.[2][3] This is supported by findings that this compound does not affect the voltage sensors of the channel.[1][2][3]
-
Binding Site: Computational and functional studies have identified a putative binding site for this compound within a crevice formed by the S6 transmembrane segment and the pore helix of the BK channel α-subunit.[4][5][6][7] This site is accessible from the intracellular side through the central cavity of the channel.[4][5][6][7]
Quantitative Data on this compound Inhibition of BK Channels
The state-dependent nature of this compound's inhibition is clearly reflected in its IC₅₀ values under varying experimental conditions.
| Parameter | Condition | Value | Reference |
| IC₅₀ | Channels are predominantly closed (low open probability) | ~10 nM | [1][3] |
| As maximal open probability is approached | ~10 µM | [1][3] | |
| 10 µM Ca²⁺, 0 mV holding potential (Po ~0.02) | ~10 nM | [10] | |
| 300 µM Ca²⁺, -70 mV holding potential (Po ~0.07) | ~10 nM | [9][10] | |
| 300 µM Ca²⁺, 0 mV holding potential (Po ~0.48) | >100 nM | [10] | |
| Affinity | Closed-channel block affinity | 3.1 ± 0.3 nM | [11] |
| Open-channel block affinity | 13.8 ± 0.53 nM | [11] | |
| Inhibition Rate | Rate of inhibition of closed channels (slope) | 2 x 10⁶ M⁻¹s⁻¹ | [1][3] |
Experimental Protocols
The following outlines a typical experimental methodology used to characterize the effects of this compound on BK channels.
1. Cell Preparation and Channel Expression:
-
Expression System: Xenopus laevis oocytes are a common expression system for studying BK channels. Oocytes are injected with cRNA encoding the desired BK channel subunits (e.g., mSlo1).
-
Cell Culture: For studies on native channels, various cell lines can be used, or primary cells can be isolated.
2. Electrophysiological Recordings:
-
Technique: The inside-out patch-clamp technique is predominantly used to allow for the application of this compound and varying Ca²⁺ concentrations to the intracellular face of the membrane patch.
-
Electrodes: Borosilicate glass pipettes with a resistance of 1-2 MΩ are used.
-
Solutions:
-
Pipette (extracellular) solution: Contains a potassium salt (e.g., K-methanesulfonate), a buffer (e.g., HEPES), and is typically Ca²⁺-free.
-
Bath (intracellular) solution: Contains a potassium salt, a buffer, and varying concentrations of free Ca²⁺, which are precisely controlled using a Ca²⁺-EGTA buffer system. This compound is added to this solution at the desired concentrations.
-
-
Data Acquisition: Currents are recorded using an patch-clamp amplifier, filtered, and digitized for analysis.
3. Experimental Procedure:
-
An inside-out patch of membrane containing BK channels is excised from an oocyte or cell.
-
The patch is perfused with a control intracellular solution, and baseline BK channel activity is recorded in response to voltage steps at a specific Ca²⁺ concentration.
-
The patch is then perfused with an intracellular solution containing this compound, and the channel activity is recorded again using the same voltage protocol.
-
To study the state-dependence of the block, the experiment is repeated under conditions that alter the channel's open probability (e.g., different holding potentials or Ca²⁺ concentrations).
-
Washout of this compound is performed to ensure the reversibility of the block.
Visualizing this compound's Interaction with BK Channels
Logical Relationship of this compound Inhibition
Caption: Relationship between BK channel open probability and this compound inhibition.
Signaling Pathway of this compound's Closed-Channel Block
Caption: Allosteric stabilization of the closed state of the BK channel by this compound.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for electrophysiological analysis of this compound's effect on BK channels.
Conclusion
The comprehensive body of evidence firmly establishes this compound as a closed-channel blocker of BK channels. Its mechanism of action is not one of direct pore occlusion but rather an allosteric stabilization of the channel's closed conformation. This state-dependent inhibition, characterized by a dramatic decrease in potency as the channel's open probability increases, is a critical consideration for its use in research and for the development of novel BK channel modulators. The detailed quantitative data and experimental protocols provided herein serve as a valuable resource for scientists and researchers in the field.
References
- 1. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
Off-Target Effects of Paxilline on SERCA Pumps: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxilline, an indole alkaloid mycotoxin produced by Penicillium paxilli, is widely recognized as a potent blocker of the large-conductance Ca2+-activated K+ (BK) channels. However, its utility as a specific pharmacological tool is complicated by significant off-target effects, most notably the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This technical guide provides an in-depth analysis of the off-target interaction of this compound with SERCA pumps, offering quantitative data, detailed experimental methodologies, and a mechanistic overview to aid researchers in interpreting experimental results and to inform drug development strategies.
Quantitative Data: this compound Inhibition of SERCA Isoforms
This compound inhibits various isoforms of the SERCA pump with IC50 values typically ranging from 5 to 50 µM.[1][2][3] The potency of inhibition can vary depending on the specific SERCA isoform and the experimental conditions. The most detailed publicly available data focuses on the purified Ca2+-ATPase from skeletal muscle, which is predominantly the SERCA1a isoform.
| SERCA Isoform | Tissue/System | IC50 (µM) | Reference |
| Purified Ca2+-ATPase (predominantly SERCA1a) | Skeletal Muscle | 5.0 ± 0.5 | [4] |
| Ca2+-dependent ATPase (likely SERCA1) | Skeletal Muscle Sarcoplasmic Reticulum | 12 ± 1 | [4] |
| Various Isoforms | General | 5 - 50 | [1][2][3] |
Mechanism of SERCA Inhibition by this compound
The inhibitory action of this compound on the SERCA pump is multifaceted, primarily affecting the initial steps of the enzyme's catalytic cycle. The SERCA pump operates via a cycle of conformational changes, transitioning between a high-affinity calcium-binding state (E1) and a low-affinity state (E2) to transport Ca2+ from the cytosol into the sarcoplasmic/endoplasmic reticulum lumen.
This compound exerts its inhibitory effects through two primary mechanisms:
-
Interaction with the E1 State: At lower concentrations (5-10 µM), this compound preferentially interacts with the high-affinity Ca2+-binding E1 state of the ATPase.[1][4] This interaction is competitive with respect to high concentrations of ATP, suggesting that this compound interferes with the nucleotide-binding site or the conformational changes induced by ATP binding that are necessary for the transition to the phosphorylated intermediate (E1~P).[1][3] This interference slows down the overall rate of the pump cycle.
-
Inhibition of Phosphoenzyme Formation: At higher concentrations, this compound inhibits the formation of the E1~P phosphoenzyme intermediate from both ATP and inorganic phosphate.[1][3] This indicates a more direct interference with the phosphorylation step, a critical event in the energy transduction process of the pump.
It is important to note that this compound's inhibition of SERCA can indirectly affect intracellular calcium signaling. By reducing the reuptake of Ca2+ into the SR/ER, this compound can lead to an elevation of cytosolic Ca2+ levels, which can have widespread downstream effects on various cellular processes.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of this compound's interaction with the SERCA pump and a typical experimental workflow for its characterization, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on SERCA pumps, based on established protocols.
Preparation of Sarcoplasmic Reticulum (SR) Microsomes
This protocol describes the isolation of SR vesicles from skeletal muscle, which are enriched in SERCA1a.
Materials:
-
Rabbit skeletal muscle
-
Homogenization buffer: 300 mM sucrose, 20 mM HEPES, pH 7.4, 0.2 mM PMSF, 1 mM DTT
-
KCl solution: 0.6 M KCl, 20 mM HEPES, pH 7.4
-
Resuspension buffer: 300 mM sucrose, 20 mM HEPES, pH 7.4
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Excise and mince fresh rabbit skeletal muscle on ice.
-
Homogenize the minced muscle in ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove mitochondria and cellular debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Wash the microsomal pellet by resuspending in KCl solution and centrifuging again at 100,000 x g for 60 minutes.
-
Resuspend the final pellet in resuspension buffer, determine the protein concentration (e.g., using a Bradford assay), and store at -80°C.
Ca2+-ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA in the presence and absence of this compound.
Materials:
-
SR microsomes
-
Assay buffer: 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA
-
CaCl2 solutions (for desired free Ca2+ concentrations)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare a reaction mixture containing assay buffer and SR microsomes (typically 10-20 µg of protein).
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a defined concentration of CaCl2 to achieve the desired free Ca2+ concentration, followed immediately by the addition of ATP (e.g., 1-5 mM).
-
Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., containing SDS or acid).
-
Measure the amount of inorganic phosphate (Pi) released using the malachite green reagent.
-
Calculate the specific activity of the Ca2+-ATPase (nmol Pi/mg protein/min) and determine the IC50 value for this compound by plotting the percentage of inhibition against the this compound concentration.
SERCA Phosphorylation Assay
This assay directly measures the formation of the phosphorylated intermediate of SERCA.
Materials:
-
SR microsomes
-
Phosphorylation buffer: 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, and a specific free Ca2+ concentration.
-
[γ-32P]ATP
-
This compound stock solution (in DMSO)
-
Acid quench solution (e.g., 10% TCA, 1 mM H3PO4)
-
Washing solution (e.g., 10% TCA, 1 mM H3PO4)
-
Scintillation cocktail
Procedure:
-
Pre-incubate SR microsomes in phosphorylation buffer with varying concentrations of this compound (or DMSO control) at room temperature.
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP.
-
After a short incubation period (typically a few seconds to capture the steady-state level of the phosphoenzyme), quench the reaction by adding ice-cold acid quench solution.
-
Filter the quenched samples through a glass fiber filter to trap the precipitated protein.
-
Wash the filters extensively with the washing solution to remove unbound [γ-32P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Quantify the amount of 32P incorporated into the protein to determine the level of phosphoenzyme formation and assess the inhibitory effect of this compound.
Conclusion
The off-target inhibition of SERCA pumps by this compound is a critical consideration for researchers utilizing this compound as a BK channel blocker. The data and protocols presented in this technical guide provide a comprehensive resource for understanding and investigating this interaction. A thorough characterization of this compound's effects on SERCA is essential for the accurate interpretation of experimental findings and for the development of more specific pharmacological tools. Researchers should be mindful of the concentrations of this compound used in their experiments and consider control experiments to delineate the effects mediated by BK channel blockade from those arising from SERCA pump inhibition, especially when studying processes sensitive to intracellular calcium homeostasis.
References
What are the physiological effects of BK channel inhibition by Paxilline?
An In-Depth Technical Guide:
Physiological Effects of BK Channel Inhibition by Paxilline
This guide provides a comprehensive technical overview of the physiological consequences of inhibiting the large-conductance calcium-activated potassium (BK) channels using this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key pathways.
Introduction
The Large-Conductance Calcium-Activated Potassium (BK) Channel
The large-conductance, calcium- and voltage-activated potassium (BK) channel, also known as the Maxi-K or KCa1.1 channel, is a crucial regulator of cellular excitability.[1] These channels are ubiquitously expressed across various tissues, including neuronal, smooth muscle, and endothelial cells.[2][3] By integrating changes in intracellular calcium concentration and membrane potential, BK channels produce a significant outward potassium (K+) current, which leads to membrane hyperpolarization. This hyperpolarizing influence serves as a negative feedback mechanism, dampening cellular excitability, reducing calcium influx through voltage-gated calcium channels, and regulating processes such as neurotransmitter release, smooth muscle tone, and neuronal firing patterns.[1][4]
This compound: A Potent and Specific BK Channel Inhibitor
This compound is a tremorgenic indole diterpenoid mycotoxin originally isolated from the fungus Penicillium paxilli.[5] It has been widely adopted in physiological and pharmacological research as a potent and highly specific inhibitor of BK channels.[6][7] Its utility stems from its ability to selectively block BK channels with high affinity, making it an invaluable tool for elucidating the diverse physiological roles of these channels.[7] this compound is also noted for other biological activities, including the inhibition of sarco/endoplasmic reticulum Ca2+-stimulated ATPase (SERCA), though at higher concentrations than required for BK channel blockade.[8]
Mechanism of Action of this compound
State-Dependent Closed-Channel Block
This compound does not function as a simple pore blocker. Instead, it exhibits a unique and potent mechanism known as a closed-channel block.[2][3] Research demonstrates that this compound's inhibitory action is inversely dependent on the channel's open probability (Po).[9] It binds with exceptionally high affinity (over 500-fold greater) to the closed conformation of the BK channel compared to the open conformation.[3][10]
This binding allosterically stabilizes the channel in a closed state, effectively reducing the equilibrium constant for channel opening.[2][11] Consequently, the potency of this compound is highly dependent on the physiological conditions that influence channel gating, such as membrane potential and intracellular calcium levels.[9] Under conditions where BK channels are predominantly closed (e.g., at negative membrane potentials with low intracellular Ca2+), the IC50 for this compound is in the low nanomolar range (~10 nM).[12][13] Conversely, when channels are strongly activated and have a high open probability, the IC50 can increase to the micromolar range (~10 µM).[12][13] This state-dependent inhibition can be fully relieved by conditions that favor channel opening, even in the continued presence of the inhibitor.[9]
Physiological Effects of BK Channel Inhibition
Nervous System
In the central nervous system, BK channels are critical for regulating neuronal excitability, action potential repolarization, and neurotransmitter release.
-
Neuronal Excitability: By inhibiting BK channels, this compound can broaden the action potential duration in neurons, such as in pyramidal cells of the medial prefrontal cortex.[1] This effect is due to the reduction of the rapid repolarizing K+ current that BK channels normally provide.
-
Synaptic Transmission: Inhibition of presynaptic BK channels can alter synaptic transmission. For instance, this compound has been shown to increase the excitability of inhibitory interneurons in the spinal cord, leading to an increase in the amplitude and frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).[14]
-
Neurovascular Coupling: BK channels in astrocytes and smooth muscle cells are involved in neurovascular coupling, the process that matches cerebral blood flow to neuronal activity. This compound has been shown to abolish arteriolar dilation that normally follows neuronal activation, indicating that BK channel function is essential for this response.[4]
-
Anticonvulsant Activity: Paradoxically, despite the potential for increasing neuronal excitability, this compound has demonstrated significant anticonvulsant activity in animal models of seizures induced by GABA(A) antagonists like picrotoxin and pentylenetetrazole.[15] This suggests a complex role for BK channels in seizure pathophysiology, where channel gain-of-function may be pathogenic.[15]
Cardiovascular System
BK channels are expressed in cardiomyocytes and vascular smooth muscle cells, where they play key roles in regulating heart rate and blood pressure.
-
Heart Rate (Chronotropy): Inhibition of BK channels with this compound leads to a significant decrease in heart rate (bradycardia). This effect is attributed to the role of BK channels in the sinoatrial (SA) node, where they contribute to the repolarization of pacemaker cells.
-
Cardiac Contractility (Inotropy): In vivo studies in rats have shown that this compound administration diminishes cardiac contractility, evidenced by a dose-dependent decrease in ejection fraction and left ventricular developed pressure. At high doses, this can lead to cardiac arrest. These effects suggest that BK channels are essential for maintaining normal cardiac function.
-
Vascular Tone: In vascular smooth muscle, BK channels are primary regulators of vasodilation. Their inhibition by this compound prevents membrane hyperpolarization, leading to vasoconstriction. This compound potently inhibits the iberiotoxin-sensitive outward current in vascular smooth muscle cells.
Smooth Muscle
Beyond the cardiovascular system, this compound affects various other smooth muscle tissues.
-
Airway Smooth Muscle: BK channels contribute to the relaxation of airway smooth muscle. This compound has been shown to induce tension in isolated guinea-pig trachea, consistent with a bronchoconstrictive effect.
-
Gastrointestinal (GI) Smooth Muscle: In the GI tract, BK channel inhibition by this compound increases the spontaneous contractility of tissues like the rat duodenum.
-
Vas Deferens: In smooth muscle cells isolated from the rat vas deferens, this compound causes significant membrane depolarization at potentials more positive than -40 mV, suggesting BK channels act as a hyperpolarizing mechanism during significant depolarization.
Respiratory System
BK channels are expressed in airway smooth muscle and pulmonary vascular endothelium, playing roles in regulating airway diameter and pulmonary blood flow.[2] Inhibition with this compound has been shown to induce tension in tracheal smooth muscle preparations, indicating a role in maintaining airway tone. In the pulmonary vasculature, impaired BK channel function is associated with endothelial dysfunction, a key feature of pulmonary hypertension.[3][6] Pharmacological inhibition of BK channels in human pulmonary artery endothelial cells leads to impaired nitric oxide (NO) production.[3]
Urinary System
In the urinary tract, BK channels are involved in regulating bladder contractility. Inhibition by this compound (0.1-10 µM) has been demonstrated to increase the spontaneous contractility of isolated guinea-pig and rat urinary bladder detrusor muscle. This suggests that BK channels normally exert a relaxant effect on the bladder, and their inhibition promotes a contractile state.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's effects.
Table 1: Potency of this compound on BK Channels
| Preparation / Condition | IC50 / Ki | Comments | Reference(s) |
|---|---|---|---|
| BK Channels (Largely Closed) | ~10 nM | Inhibition is state-dependent; high affinity for closed state. | [2][12][13] |
| BK Channels (Maximally Open) | ~10 µM | Low affinity for the open state. | [2][12][13] |
| Rat Vas Deferens Smooth Muscle | 70 nM | 50% inhibition of KCa current. |
| Rat Mesenteric Artery Smooth Muscle | Ki = 35.7 nM | Inhibition of iberiotoxin-sensitive outward current. | |
Table 2: Electrophysiological Effects of this compound
| Cell Type / Tissue | This compound Concentration | Effect | Reference(s) |
|---|---|---|---|
| Rat Vas Deferens Smooth Muscle | 1 µM | Depolarized membrane by up to 15 mV (at potentials > -40 mV). | |
| Rat Spinal Cord Interneurons | Not specified | Increased sIPSC amplitude from ~62 pA to ~96 pA. | [14] |
| Rat Spinal Cord Interneurons | Not specified | Increased sIPSC frequency from ~0.64 Hz to ~0.93 Hz. | [14] |
| Rat Medial PFC Pyramidal Neurons | 10 µM | Broadened action potential half-width. |[1] |
Table 3: In Vivo Cardiovascular Effects of this compound in Rodents
| Parameter | Dose | Effect | Reference(s) |
|---|---|---|---|
| Heart Rate | 8 mg/kg (mice) | ~30% decrease from baseline. | |
| Heart Rate | Low & High Doses (rats) | Significant decrease in heart rate. | |
| Ejection Fraction | > 13 ng/mL/kg (rats) | 27% to 100% decrease; dose-dependent. |
| Left Ventricular Developed Pressure | > 13 ng/mL/kg (rats) | 37% to 100% decrease. | |
Key Experimental Protocols
Electrophysiological Recording (Patch-Clamp)
This technique is fundamental for studying the direct effects of this compound on BK channel currents in isolated cells.
-
Cell Preparation: Single smooth muscle cells or neurons are enzymatically dissociated from tissue samples (e.g., mesenteric artery, vas deferens, or brain slices).
-
Recording Configuration: The whole-cell or inside-out patch-clamp configuration is used. A glass micropipette with a tip diameter of ~1 µm forms a high-resistance seal with the cell membrane.
-
Whole-Cell: The membrane patch is ruptured, allowing control of the intracellular solution and measurement of currents from the entire cell membrane. Outward K+ currents are typically elicited by voltage steps from a holding potential (e.g., -80 mV) to a range of depolarized potentials (e.g., up to +40 mV).
-
Inside-Out: A small patch of membrane is excised, exposing the intracellular face of the channel to the bath solution. This allows for precise control of the "intracellular" environment, including Ca2+ concentration, to study channel gating.[11]
-
-
Solutions: The pipette (intracellular) solution typically contains a high concentration of potassium, while the bath (extracellular) solution mimics physiological saline. Specific ion channel blockers (e.g., for Na+ and other K+ channels) are often included to isolate the BK channel current.
-
This compound Application: this compound, dissolved in a solvent like DMSO and then diluted, is applied to the bath solution via a perfusion system. The onset of inhibition is monitored over time.[11]
-
Data Analysis: The amplitude, kinetics, and voltage-dependence of the BK current are analyzed before and after this compound application to determine its inhibitory effects and calculate parameters like IC50.
In Vivo Cardiovascular Assessment in Rodents
This protocol is used to determine the systemic physiological effects of this compound.
-
Animal Model: Anesthetized rats or mice are used.
-
Surgical Preparation: The femoral vein is cannulated for intravenous drug administration. For pressure measurements, a pressure transducer catheter is inserted into the left ventricle via the carotid artery.
-
Baseline Measurements: Baseline cardiovascular parameters are established using non-invasive methods like echocardiography (to measure ejection fraction) and the intra-ventricular catheter (to measure heart rate and left ventricular developed pressure).
-
Drug Administration: A bolus injection of this compound (dissolved in a vehicle like DMSO) or the vehicle control is administered through the venous catheter. A range of doses is typically tested.
-
Post-Drug Monitoring: Cardiovascular parameters are continuously recorded or measured at specific time points (e.g., 1, 15, and 30 minutes) post-injection to assess the magnitude and duration of the effects.
-
Data Analysis: Changes from baseline are calculated and compared between the this compound-treated and vehicle control groups to determine statistical significance.
Signaling Pathways and Consequences
Cellular Consequences of BK Channel Inhibition
The primary consequence of BK channel inhibition is the reduction of a hyperpolarizing K+ efflux. This seemingly simple action has profound downstream effects on cellular excitability and function. By blocking BK channels, this compound prevents the negative feedback loop that normally limits membrane depolarization and calcium influx, leading to a state of heightened cellular excitability.
Role in Neurovascular Coupling
Neurovascular coupling is a critical brain function where neuronal activity triggers localized increases in cerebral blood flow to meet metabolic demands. BK channels are key players in this pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Airway Hydration, Apical K+ Secretion, and the Large-Conductance, Ca2+-activated and Voltage-dependent Potassium (BK) Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BK channels are indispensable for endothelial function in small pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. p21‐Activated kinase (Pak) regulates airway smooth muscle contraction by regulating paxillin complexes that mediate actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. F41, a Novel Fungal Indole-Diterpenoid, Overcomes Gemcitabine Resistance in Pancreatic Cancer by Inducing ER Stress [mdpi.com]
- 10. Paroxetine decreases respiratory irregularity of linear and nonlinear measures of respiration in patients with panic disorder. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 13. Inhibiting Airway Smooth Muscle Contraction Using Pitavastatin: A Role for the Mevalonate Pathway in Regulating Cytoskeletal Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the K+ channel blockers paspalitrem-C and this compound on mammalian smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p21-Activated kinase (Pak) regulates airway smooth muscle contraction by regulating paxillin complexes that mediate actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Paxilline in Elucidating Neuronal Excitability and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paxilline, a tremorgenic indole alkaloid mycotoxin from Penicillium paxilli, is a potent and highly specific inhibitor of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channel. Its well-characterized, state-dependent mechanism of action has established it as an indispensable pharmacological tool in neuroscience. By selectively blocking BK channels, this compound allows researchers to dissect their contribution to the fine-tuning of neuronal excitability, action potential waveform, firing patterns, and neurotransmitter release. This technical guide provides an in-depth overview of this compound's mechanism, its application in experimental neurophysiology, and quantitative data to inform study design, alongside detailed methodologies and visual pathways to facilitate its use in research.
Mechanism of Action: State-Dependent BK Channel Inhibition
BK channels are crucial regulators of neuronal function. Activated by membrane depolarization and elevations in intracellular calcium, they provide a negative feedback loop by allowing K⁺ efflux, which hyperpolarizes the membrane, repolarizes the action potential, and shapes the afterhyperpolarization (AHP).[1][2] This function is critical for regulating repetitive firing and neurotransmitter release.
This compound exerts its inhibitory effect through a unique, almost exclusively closed-channel blocking mechanism.[3][4][5] Unlike pore blockers that occlude the open channel, this compound binds with high affinity to the closed conformation of the BK channel, stabilizing it in a non-conducting state.[4][6][7] This interaction is allosteric and does not interfere with the channel's voltage-sensing machinery.[3][4][6][7]
A key feature of this compound inhibition is its inverse dependence on the channel's open probability (Po).[3][4][6][7] When channels are predominantly closed (at negative membrane potentials or low intracellular Ca²⁺), this compound binds potently. Conversely, under conditions that favor channel opening (strong depolarization or high Ca²⁺), the inhibition is significantly relieved, even in the continued presence of the drug.[3][4] This state-dependency is reflected in its IC₅₀, which can shift by orders of magnitude based on the channel's activation state.[3][4][6][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of this compound on Early Alterations of Electrophysiological Properties of Dentate Gyrus Granule Cells in Pilocarpine-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 9. rupress.org [rupress.org]
Methodological & Application
Application Notes: Preparation of Paxilline Stock Solution for In Vitro Experiments
Introduction
Paxilline is a potent, reversible, and selective inhibitor of the large-conductance calcium-activated potassium (BKCa or KCa1.1) channels.[1][2] It is an indole alkaloid mycotoxin originally isolated from Penicillium paxilli.[3][4] Due to its specific mechanism of action, this compound is a widely used pharmacological tool in research to investigate the physiological and pathophysiological roles of BK channels.[5][6] It has been shown to inhibit BK channels by binding preferentially to the closed state of the channel, thereby stabilizing it.[6][7][8] In addition to its primary target, this compound can also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at higher concentrations, typically in the micromolar range (IC50 = 5 - 50 µM).[2][3]
Proper preparation of a stable, concentrated stock solution is critical for obtaining accurate and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₃NO₄ | [9][10] |
| Molecular Weight | 435.6 g/mol | [2][9][10][11] |
| Appearance | Crystalline solid | [10] |
| Purity | ≥98% | [10] |
| Storage (Solid) | -20°C, stable for ≥4 years | [10] |
| Primary Target | BKCa (KCa1.1) Channels | [3][5][7] |
| Ki (for BK channels) | ~1.9 nM - 10 nM | [2][6][12][13] |
| Secondary Target | Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) | [2][3] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | 30 mg/mL to 100 mg/mL (up to 230 mM) | [2][4][10][14] |
| Ethanol | ~10 mg/mL | [10] |
| Dimethylformamide (DMF) | ~30 mg/mL | [10] |
| Aqueous Buffers | Sparingly soluble | [10] |
Note: For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice to the final desired concentration.[10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (435.6 g/mol ).
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 435.6 g/mol × 1000 mg/g = 4.356 mg
-
-
Weighing this compound:
-
Accurately weigh out 4.356 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
-
Dissolving in DMSO:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C. The solution is stable for at least one year at -20°C[3] and up to two years at -80°C.[3]
-
Protocol 2: Preparation of a Working Solution
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[1]
-
-
Dilution:
-
Dilute the stock solution to the desired final concentration using your specific in vitro experimental buffer (e.g., cell culture medium, physiological saline).
-
Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the experimental buffer.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
-
Important Considerations:
-
The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Aqueous working solutions of this compound are not stable for long periods. It is highly recommended to prepare them fresh on the day of the experiment and use them promptly.[1][10]
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action Diagram
Caption: this compound inhibits BK channels by stabilizing the closed state.
References
- 1. This compound | KCa channel Inhibitor | Hello Bio [hellobio.com]
- 2. This compound | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Penicillium paxilli | BKCa-channel inhibitor | TargetMol [targetmol.com]
- 5. pnas.org [pnas.org]
- 6. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. This compound | C27H33NO4 | CID 105008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Paxillin | C27H33NO4 | CID 4697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 14. This compound (蕈青霉素) - 仅供科研 | BK通道阻滞剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for Paxilline in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Paxilline, a potent and specific blocker of the large-conductance Ca²⁺-activated potassium (BK) channel, in patch-clamp electrophysiology experiments. The following protocols and data are intended to facilitate the study of BK channels and the development of novel therapeutics targeting them.
Introduction
This compound is a tremorogenic indole alkaloid mycotoxin originally isolated from Penicillium paxilli. It is a highly specific and potent inhibitor of BK channels (also known as KCa1.1 or Maxi-K channels). Its mechanism of action is a closed-channel block, where it binds with higher affinity to the closed conformation of the channel, thereby stabilizing it in a non-conducting state. This inhibition is inversely dependent on the channel's open probability (Po); as the Po increases, the inhibitory effect of this compound decreases.[1][2][3][4][5] this compound is an invaluable tool for isolating and characterizing BK channel currents and for investigating their physiological roles in various cell types, including neurons and smooth muscle cells.[6]
Mechanism of Action
This compound interacts with the α-subunit of the BK channel from the intracellular side, near the central cavity.[7] It does not directly occlude the pore but rather allosterically modulates the channel's gating by favoring the closed state.[1][2][5] This results in a reduction of the channel's open-close equilibrium constant.[1][2][5] The binding of a single this compound molecule is thought to be sufficient to inhibit the channel.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with BK channels as determined by patch-clamp electrophysiology.
| Parameter | Value | Conditions | Source |
| IC₅₀ | ~10 nM | Low open probability (largely closed channels) | [2][4][5] |
| IC₅₀ | ~10 µM | High open probability (maximally open channels) | [2][4][5] |
| Kᵢ | 1.9 nM | Block of currents in α-subunit-expressing oocytes | |
| Rate of Inhibition (k₊₁) | 2 x 10⁶ M⁻¹s⁻¹ | For closed channels | [2][4][5] |
| Affinity Difference | >500-fold | Higher affinity for the closed conformation vs. open conformation | [2][4][5] |
Table 1: this compound Inhibition of BK Channels
| Parameter | Value | Cell Type/Expression System | Source |
| Near complete block of BK current | 20 µM | hTERT cells (cell-attached patch) | [8] |
| Complete block of BK R207Q currents | 10 µM | HEK293 cells expressing BK R207Q mutant | [9] |
| Inhibition of BK current | 100 nM | Inside-out patch from oocytes expressing BK channels | [2][5][10] |
| Inhibition of BK current | 3 µM | Purkinje neurons | [6] |
| Effect on action potential half-width | 10 µM | Pyramidal neurons in medial PFC slices | [11] |
Table 2: Effective Concentrations of this compound in Various Experimental Systems
Experimental Protocols
This section provides a detailed protocol for the application of this compound in patch-clamp experiments.
Solution Preparation
a. Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[9]
-
For example, to make a 10 mM stock solution of this compound (M.Wt: 435.56 g/mol ), dissolve 4.36 mg of this compound in 1 mL of high-purity DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
b. Working Solution (External/Internal Solution):
-
On the day of the experiment, dilute the this compound stock solution into the desired final concentration in the appropriate patch-clamp solution (e.g., artificial cerebrospinal fluid or a specific internal solution).[12][13]
-
The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid off-target effects. It is crucial to include the same concentration of DMSO in the control (vehicle) solution.
Patch-Clamp Electrophysiology
a. General Setup:
-
Standard patch-clamp rigs equipped for whole-cell, inside-out, or outside-out recordings can be used.[12][13][14]
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.[5]
b. Recording Configuration:
-
Inside-out patch: This configuration is ideal for studying the direct interaction of this compound with the intracellular face of the BK channel.[2][5] After forming a giga-seal and excising the patch, the intracellular side of the membrane is exposed to the bath solution, allowing for rapid application of this compound.
-
Whole-cell: This configuration is suitable for studying the effect of this compound on the total BK current in a cell and its impact on cellular excitability (e.g., action potential firing).[11] this compound can be applied extracellularly via perfusion.
-
Cell-attached: This configuration allows for the recording of single-channel currents in their native environment. This compound can be included in the pipette solution or applied to the bath.[8]
c. Experimental Procedure for Inside-Out Patch:
-
Establish a stable giga-seal on the cell of interest.
-
Excise the patch to achieve the inside-out configuration.
-
Record baseline BK channel activity in a control solution (e.g., internal solution with a known Ca²⁺ concentration). A typical voltage protocol would be to hold the patch at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit BK currents.[2][5]
-
Perfuse the patch with the this compound-containing working solution. The onset of block is typically rapid.[5]
-
Record the BK channel activity in the presence of this compound. To observe the voltage-dependent nature of the block, it can be beneficial to test the effect of this compound at different holding potentials.[2][5][10]
-
To demonstrate the reversibility of the block, wash out the this compound by perfusing with the control solution. Recovery from block can be facilitated by holding the patch at a positive potential to increase the channel's open probability.[2][15]
d. Data Acquisition and Analysis:
-
Acquire data using appropriate software (e.g., pCLAMP).[16]
-
Analyze the effect of this compound on parameters such as current amplitude, channel open probability (NPo), and channel kinetics.
-
To determine the IC₅₀, apply a range of this compound concentrations and fit the concentration-response data with a Hill equation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism of action on the BK channel.
Experimental Workflow Diagram
Caption: Workflow for a this compound patch-clamp experiment.
References
- 1. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BK Channel Regulation of Afterpotentials and Burst Firing in Cerebellar Purkinje Neurons | Journal of Neuroscience [jneurosci.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | BK Channels Are Activated by Functional Coupling With L-Type Ca2+ Channels in Cricket Myocytes [frontiersin.org]
Determining the Optimal Working Concentration of Paxilline for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paxilline is a potent pharmacological agent, primarily known as a specific inhibitor of the large-conductance Ca2+-activated potassium (BK) channels.[1][2][3][4][5][6][7] Its application in cell culture is crucial for investigating the physiological and pathological roles of these channels. Determining the optimal working concentration is a critical first step to ensure specific and reproducible results. This document provides a comprehensive guide, including established working concentrations in various cell lines, a detailed protocol for determining the optimal concentration for your specific experimental setup, and an overview of its mechanism of action.
Introduction to this compound
This compound is a mycotoxin, an indole alkaloid derived from Penicillium paxilli.[2] Its principal mechanism of action is the potent and reversible inhibition of BK channels.[7] The inhibition is state-dependent, with a much higher affinity for the closed conformation of the channel.[1][3][4] This property makes this compound a valuable tool for studying the roles of BK channels in a multitude of cellular processes, including neuronal excitability, smooth muscle contraction, and cell proliferation. Beyond its effects on BK channels, this compound has also been reported to inhibit the sarco/endoplasmic reticulum Ca2+-stimulated ATPase (SERCA) at higher concentrations.[2][7]
Mechanism of Action: this compound Signaling Pathway
This compound primarily targets the BK channel, a key regulator of potassium ion (K+) flux across the cell membrane. By binding to the channel, this compound stabilizes its closed state, thereby reducing the probability of the channel opening. This leads to a decrease in K+ efflux, which can result in membrane depolarization and subsequent downstream effects on voltage-gated ion channels and intracellular calcium levels.
Caption: this compound's primary signaling pathway, showcasing its inhibitory effect on BK channels and the resulting cellular consequences.
Established Working Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the expression level of BK channels. The following table summarizes previously reported working concentrations.
| Cell Line | Assay Type | Working Concentration | Reference |
| HT22 (mouse hippocampal) | Neuroprotection Assay | 1 - 4 µM | [2] |
| DAOY (medulloblastoma) | Proliferation Assay | 10 µM | [8] |
| U251 MG, U87 MG, U343, U251 N (glioma) | Apoptosis Assay (TRAIL sensitization) | 30 µM | [6] |
| PC12, AS-30D | Cytoprotection Assay | 1 µM | [2] |
| Electrophysiology (various) | BK Channel Inhibition (IC50) | ~10 nM (closed channels) to ~10 µM (open channels) | [1][3][4][5] |
| In Vitro | SERCA Inhibition (IC50) | 5 - 50 µM | [2][7] |
Protocol: Determining the Optimal Working Concentration of this compound
This protocol provides a systematic approach to determine the optimal this compound concentration for your cell culture experiments. The initial step involves a dose-response experiment to assess cytotoxicity, followed by a functional assay to determine the effective concentration for inhibiting the desired cellular process.
Experimental Workflow
Caption: A logical workflow for determining the optimal working concentration of this compound in cell culture.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure
Part 1: Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.[9]
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[2][7] When stored at -80°C, the stock solution is stable for up to two years.[2]
Part 2: Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[10]
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[10]
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value for cytotoxicity.
-
Part 3: Functional Assay
-
Based on the cytotoxicity data, select a range of non-toxic concentrations of this compound.
-
Perform a functional assay relevant to your research question (e.g., cell proliferation, migration, apoptosis, or electrophysiological recording).
-
Treat the cells with the selected concentrations of this compound and a vehicle control.
-
Measure the desired functional endpoint.
-
Plot the functional response against the this compound concentration to determine the effective concentration (EC50) that produces the desired biological effect.
Part 4: Determining the Optimal Working Concentration
The optimal working concentration of this compound should be the lowest concentration that elicits a significant and reproducible functional effect with minimal to no cytotoxicity. This concentration will provide the highest specificity for targeting BK channels while minimizing off-target effects.
Concluding Remarks
The determination of an optimal working concentration for this compound is a prerequisite for reliable and interpretable results in cell culture studies. By following the outlined protocols, researchers can confidently establish a suitable concentration for their specific cell type and experimental conditions, thereby harnessing the full potential of this compound as a selective BK channel inhibitor. Always consider the potential for off-target effects, especially at higher concentrations, and include appropriate controls in all experiments.
References
- 1. rupress.org [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. This compound | KCa channel Inhibitor | Hello Bio [hellobio.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Penicillium paxilli | BKCa-channel inhibitor | TargetMol [targetmol.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for In Vivo Administration of Paxilline in Mouse Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxilline, a potent and selective inhibitor of the large-conductance calcium-activated potassium (BK) channels, has emerged as a valuable pharmacological tool for investigating the role of these channels in various physiological and pathological processes. In vivo studies utilizing mouse models of disease have demonstrated the therapeutic potential of this compound, particularly in the fields of neuroscience and oncology. These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of epilepsy and cognitive impairment, including detailed experimental protocols and a summary of quantitative data.
Data Presentation: Quantitative Summary of In Vivo this compound Administration
The following tables summarize the key quantitative data from studies administering this compound in different mouse models of disease.
Table 1: this compound Administration in Mouse Models of Seizures
| Disease Model | Mouse Strain | This compound Dosage | Administration Route | Vehicle | Key Findings |
| Picrotoxin-induced seizures | C57BL/6 | 2.2 and 4.4 µg/kg | Intraperitoneal (i.p.) | Saline | Eliminated tonic-clonic seizures.[1] |
| Pentylenetetrazole (PTZ)-induced seizures | C57BL/6 | Not specified, but effective | Intraperitoneal (i.p.) | Saline | Reduced seizure duration and intensity.[1] |
Table 2: this compound Administration in a Mouse Model of Cognitive Impairment
| Disease Model | Mouse Strain | This compound Dosage | Administration Route | Vehicle | Key Findings |
| Thalidomide-induced cognitive impairment | C57BL/6 | 3 µg/kg | Intraperitoneal (i.p.) | Not specified | Reversed cognitive impairment in various behavioral tests.[2][3] |
Experimental Protocols
I. Picrotoxin-Induced Seizure Model and this compound Administration
This protocol describes the induction of seizures in mice using picrotoxin and the subsequent administration of this compound to assess its anticonvulsant effects.
Materials:
-
Picrotoxin (Sigma-Aldrich)
-
This compound (Tocris Bioscience or other reputable supplier)
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Mouse cages
-
Syringes and needles (27-gauge)
Procedure:
-
Animal Handling: Acclimatize adult male C57BL/6 mice (8-10 weeks old) to the experimental facility for at least one week before the experiment. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Preparation of Reagents:
-
Picrotoxin Solution: Dissolve picrotoxin in sterile saline to a final concentration of 2 mg/mL.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a stock solution.
-
This compound Injection Solution: Dilute the this compound stock solution in sterile saline to achieve the desired final concentrations (e.g., 2.2 µg/kg and 4.4 µg/kg in a final injection volume of 10 mL/kg). The final DMSO concentration should be minimized.
-
-
Seizure Induction:
-
Administer a single intraperitoneal (i.p.) injection of picrotoxin at a dose of 3-10 mg/kg.[4] The optimal dose may need to be determined empirically for your specific mouse strain and housing conditions.
-
Immediately after injection, place the mouse in an individual observation cage and monitor for seizure activity for at least 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
-
This compound Administration:
-
Twenty-four hours after the initial seizure induction, randomly assign mice to treatment groups (vehicle, this compound low dose, this compound high dose).
-
Administer an i.p. injection of the appropriate this compound solution or vehicle (saline with a corresponding low concentration of DMSO).
-
Thirty minutes after this compound or vehicle administration, re-inject the mice with the same dose of picrotoxin.
-
-
Data Collection and Analysis:
-
Immediately after the second picrotoxin injection, observe the mice for 30-60 minutes and record the latency to the first seizure, the duration of tonic-clonic seizures, and the overall seizure severity.
-
Compare the seizure parameters between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
II. Pentylenetetrazole (PTZ)-Induced Seizure Model and this compound Administration
This protocol outlines the use of PTZ to induce seizures and the evaluation of this compound's anticonvulsant properties.
Materials:
-
Pentylenetetrazole (PTZ) (Sigma-Aldrich)
-
This compound
-
Sterile saline (0.9% NaCl)
-
DMSO
-
Mouse cages
-
Syringes and needles (27-gauge)
Procedure:
-
Animal Handling and Reagent Preparation: Follow the same procedures as described in the picrotoxin model.
-
Seizure Induction:
-
This compound Administration:
-
Administer this compound or vehicle i.p. 30 minutes prior to the PTZ injection.[8]
-
-
Data Collection and Analysis:
-
Record the latency to the first myoclonic jerk, the incidence of generalized tonic-clonic seizures, and the seizure duration.
-
Analyze the data to determine the effect of this compound on PTZ-induced seizures.
-
III. Thalidomide-Induced Cognitive Impairment Model and this compound Administration
This protocol details the induction of cognitive deficits in mice using thalidomide and the assessment of this compound's ability to reverse these impairments through a battery of behavioral tests.
Materials:
-
Thalidomide (Sigma-Aldrich)
-
This compound
-
Vehicle for thalidomide (e.g., 0.5% carboxymethylcellulose in saline)
-
Sterile saline (0.9% NaCl)
-
DMSO
-
Behavioral testing apparatus (Passive Avoidance box, Novel Object Recognition arena, Y-maze, Elevated Plus Maze, Tail Suspension Test apparatus)
-
Syringes and needles (27-gauge)
Procedure:
-
Animal Handling and Reagent Preparation: Follow the same procedures as described previously. Prepare the thalidomide suspension and this compound solutions as needed.
-
Induction of Cognitive Impairment:
-
Administer a single i.p. injection of thalidomide at a dose of 30 mg/kg.[3]
-
-
This compound Administration:
-
Administer a single i.p. injection of this compound (3 µg/kg) or vehicle three hours before the start of the behavioral tests.[2]
-
-
Behavioral Testing: Conduct a battery of behavioral tests to assess different aspects of cognitive function.
-
Passive Avoidance Test: This test evaluates learning and memory. The apparatus consists of a two-chamber box (one dark, one lit) with a connecting gate. On the training day, mice are placed in the lit chamber and receive a mild foot shock upon entering the dark chamber. On the test day (24 hours later), the latency to enter the dark chamber is measured. Longer latencies indicate better memory of the aversive stimulus.
-
Novel Object Recognition Test: This test assesses recognition memory. Mice are first habituated to an open field arena. During the training phase, two identical objects are placed in the arena, and the mice are allowed to explore them. In the test phase, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
Y-Maze Test: This test measures spatial working memory. The maze consists of three identical arms. Mice are placed in one arm and allowed to freely explore all three arms for a set period. The sequence of arm entries is recorded. Spontaneous alternation (entering a different arm on each of the last three entries) is a measure of working memory.
-
Elevated Plus Maze Test: This test assesses anxiety-like behavior. The maze is elevated and has two open and two enclosed arms. The time spent in the open arms versus the closed arms is measured. A preference for the closed arms is indicative of anxiety.
-
Tail Suspension Test: This test is used to screen for antidepressant-like activity. Mice are suspended by their tails, and the duration of immobility is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.[9]
-
-
Data Collection and Analysis:
-
Record the relevant parameters for each behavioral test.
-
Compare the performance of the different treatment groups using appropriate statistical analyses.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neurons
This compound's primary mechanism of action is the inhibition of BK channels. In neurons, these channels play a crucial role in regulating membrane potential and neuronal excitability. By blocking BK channels, this compound prevents the efflux of potassium ions, leading to membrane depolarization and increased neuronal excitability. This can counteract the hypoexcitability associated with certain pathological conditions.
Caption: this compound inhibits BK channels, leading to increased neuronal excitability.
Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in a mouse model of disease.
Caption: A typical workflow for in vivo this compound studies in mice.
References
- 1. Anticonvulsant effects of the BK-channel antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentylenetetrazol-induced seizures [bio-protocol.org]
- 6. Mapping Loci for Pentylenetetrazol-Induced Seizure Susceptibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Seizure susceptibility to various convulsant stimuli in the BTBR mouse model of autism spectrum disorders [frontiersin.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
Application of Paxilline in Neurovascular Coupling Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurovascular coupling (NVC) is the fundamental physiological process by which cerebral blood flow is locally regulated to meet the metabolic demands of active neurons. This intricate communication within the neurovascular unit—comprising neurons, astrocytes, and vascular cells—is critical for normal brain function. A key area of investigation in NVC is the role of ion channels in mediating the signaling cascades that lead to vasodilation and increased blood flow. One such channel that has garnered significant attention is the large-conductance Ca2+-activated K+ (BK) channel.
Paxilline, a potent and specific inhibitor of BK channels, has emerged as an invaluable pharmacological tool for elucidating the contribution of these channels to neurovascular coupling. By selectively blocking BK channels, researchers can dissect their role in the signaling pathways that translate neuronal activity into hemodynamic responses. These application notes provide a comprehensive overview of the use of this compound in NVC studies, including its mechanism of action, experimental protocols for both in vitro and in vivo models, and a summary of key quantitative findings.
Mechanism of Action in Neurovascular Coupling
This compound is an indole alkaloid mycotoxin that acts as a high-affinity blocker of BK channels.[1] In the context of neurovascular coupling, the prevailing model suggests that neuronal activity triggers the release of neurotransmitters, such as glutamate. This, in turn, activates metabotropic glutamate receptors (mGluRs) on adjacent astrocytes, leading to an increase in intracellular Ca2+ within the astrocytic endfeet that ensheathe cerebral arterioles.[2] This rise in Ca2+ activates BK channels located on the astrocytic endfeet, resulting in an efflux of K+ ions into the perivascular space. The localized increase in extracellular K+ concentration acts on inward-rectifier K+ (Kir) channels on vascular smooth muscle cells, causing hyperpolarization, relaxation, and subsequent vasodilation.[3][4] this compound, by blocking the astrocytic BK channels, inhibits this K+-mediated signaling pathway, thereby attenuating or abolishing the activity-dependent vasodilation.[2][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on neurovascular coupling parameters as reported in key studies.
Table 1: Effect of this compound on Arteriolar Diameter in Rat Cortical Brain Slices
| Condition | Stimulus | This compound Concentration | Change in Arteriolar Diameter (%) | Reference |
| Control | Electrical Field Stimulation (EFS) | 0 µM | +15.2 ± 2.1 | [5] |
| This compound | Electrical Field Stimulation (EFS) | 1 µM | -1.5 ± 1.8 | [5] |
Table 2: Effect of this compound on Cerebral Blood Flow (CBF) in Mouse Somatosensory Cortex
| Condition | Stimulus | This compound Concentration | Change in CBF (%) | Reference |
| Control | Whisker Stimulation | 0 µM | +22.4 ± 0.3 | [6] |
| This compound | Whisker Stimulation | 1 µM | +11.1 ± 1.5 (a 50.7% reduction) | [6] |
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Neurovascular coupling in humans: Physiology, methodological advances and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Paxilline as a Pharmacological Tool to Investigate BK Channel Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxilline, a potent tremorogenic indole alkaloid mycotoxin derived from Penicillium paxilli, serves as a highly specific and valuable pharmacological tool for the investigation of large-conductance Ca2+-activated K+ (BK) channels.[1] Its primary mechanism of action involves the potent inhibition of BK channels, facilitating the elucidation of their physiological and pathophysiological roles in various cellular processes.[2] This document provides detailed application notes and experimental protocols for the effective use of this compound in studying BK channel function.
Mechanism of Action
This compound exhibits a state-dependent inhibition of BK channels, demonstrating a significantly higher affinity for the closed conformation of the channel.[3] By binding to the closed state, this compound stabilizes this conformation, thereby reducing the channel's open probability.[3] This allosteric mechanism does not involve direct occlusion of the ion permeation pathway when the channel is open.[3] The binding site for this compound is located near the intracellular entrance of the central cavity of the channel.[2] It is crucial to note that the inhibitory potency of this compound is inversely related to the channel's open probability; as the open probability increases (e.g., with membrane depolarization or high intracellular Ca2+ concentrations), the IC50 of this compound increases.[3][4]
Off-Target Effects
While this compound is a highly specific BK channel blocker, it has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at higher concentrations, with IC50 values typically in the micromolar range (5-50 µM).[1][5][6] This is an important consideration when designing experiments and interpreting data, particularly at concentrations exceeding 1 µM.[7]
Data Presentation
This compound Potency (IC50) on BK Channels Under Varying Conditions
| Channel State (Open Probability) | Intracellular Ca2+ Concentration | Holding Potential | Apparent IC50 | Reference(s) |
| Largely Closed | 10 µM | 0 mV | ~10 nM | [4] |
| Intermediate | 300 µM | -70 mV | ~50-100 nM | [4] |
| Largely Open | High | Depolarized | up to 10 µM | [4] |
This compound Potency on Off-Target SERCA
| SERCA Isoform | Apparent IC50 | Reference(s) |
| Various | 5 - 50 µM | [1][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for in vitro experiments.
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Appropriate physiological buffer (e.g., extracellular or intracellular solution for electrophysiology)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 20 mM):
-
Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Calculate the required mass of this compound for the desired stock concentration and volume (Molecular Weight: 435.56 g/mol ).
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 20 mM.[8]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration in the appropriate physiological buffer. For example, to make a 100 nM working solution from a 20 mM stock, perform a serial dilution.
-
It is recommended to prepare fresh working solutions daily and use them within 4 hours of preparation.[8]
-
The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent effects on cellular preparations.
-
Protocol 2: Electrophysiological Recording of BK Channels with this compound using Inside-Out Patch-Clamp
This protocol outlines the procedure for studying the effect of this compound on BK channels expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells) using the inside-out patch-clamp technique.[10]
Materials:
-
Cells expressing BK channels
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Micro-perfusion system for solution exchange
-
Pipette (extracellular) solution (e.g., in mM: 140 K-methanesulfonate, 20 KOH, 10 HEPES, pH 7.0)[8]
-
Bath (intracellular) solution with varying Ca2+ concentrations (e.g., in mM: 140 K-methanesulfonate, 20 KOH, 10 HEPES, with appropriate Ca2+ buffer like EGTA or HEDTA to achieve desired free Ca2+ concentrations, pH 7.0)[8]
-
This compound working solutions at various concentrations
Procedure:
-
Cell Preparation: Prepare cells expressing BK channels according to standard laboratory protocols.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to obtain patch pipettes with a resistance of 1-3 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ) in the cell-attached configuration.
-
Inside-Out Configuration: Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration. The intracellular face of the membrane is now exposed to the bath solution.
-
Control Recording: Perfuse the patch with the control intracellular solution (without this compound) and record baseline BK channel activity. Apply a voltage protocol to elicit channel opening (e.g., voltage steps from a holding potential of -80 mV to various depolarizing potentials).[4]
-
This compound Application: Switch the perfusion to an intracellular solution containing the desired concentration of this compound.[4]
-
Data Acquisition: Record BK channel activity in the presence of this compound. The onset of block can be monitored over time.[4]
-
Dose-Response Analysis: To determine the IC50, apply a range of this compound concentrations to the same patch (with washout periods in between) or to different patches.
-
Washout: Perfuse the patch with the control intracellular solution to demonstrate the reversibility of the this compound block.
-
Data Analysis: Analyze the recorded currents to determine the extent of inhibition, changes in channel kinetics, and to construct dose-response curves.
Protocol 3: Investigating the Role of BK Channels in Cellular Proliferation using this compound
This protocol provides a general framework for using this compound to assess the contribution of BK channels to cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (see Protocol 1)
-
Cell proliferation assay kit (e.g., MTT, WST-1, or cell counting)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader (for colorimetric assays)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Cell Adhesion: Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 10 nM - 10 µM).[11]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or cell number for each condition.
-
Normalize the data to the vehicle control to determine the effect of this compound on cell proliferation.
-
Plot the results as a function of this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: Mechanism of this compound Inhibition of BK Channels.
References
- 1. The mechanism of inhibition of the sarco/endoplasmic reticulum Ca2+ ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The functionally relevant site for this compound inhibition of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | KCa channel Inhibitor | Hello Bio [hellobio.com]
- 10. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Paxilline Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the technical support center for Paxilline. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies observed in experiments involving this potent BK channel blocker.
Frequently Asked Questions (FAQs)
Q1: Why is the inhibitory potency (IC50) of my this compound varying between experiments?
A1: The most significant factor influencing this compound's potency is the open probability (Po) of the BK channels in your experimental system. This compound is a state-dependent inhibitor, binding with much higher affinity to the closed state of the channel.[1][2][3] As the open probability of the BK channels increases, the apparent affinity of this compound decreases, leading to a higher IC50 value. The IC50 can shift from approximately 10 nM when channels are predominantly closed to near 10 µM as they approach maximal opening.[1][2][4]
Key factors that increase BK channel open probability and thus reduce this compound's apparent potency include:
-
Membrane depolarization: More positive membrane potentials increase the likelihood of channel opening.[1]
-
Increased intracellular Calcium (Ca2+): Higher intracellular Ca2+ concentrations promote channel opening.[1][5]
Therefore, inconsistencies in membrane potential or intracellular Ca2+ concentration between experiments are a primary cause of variable this compound potency.
Q2: I'm observing effects that don't seem related to BK channel blockade. What could be the cause?
A2: While this compound is a potent BK channel blocker, it can have off-target effects, particularly at higher concentrations. The most well-characterized off-target effect is the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), with IC50 values typically in the 5 µM to 50 µM range.[6][7] If you are using this compound at concentrations approaching or within this range, you may be observing effects due to SERCA inhibition, which can disrupt intracellular calcium homeostasis.
Q3: My this compound solution appears to have precipitated. How should I properly dissolve and store it?
A3: this compound has limited aqueous solubility. It is typically dissolved in an organic solvent like DMSO to create a stock solution.[6] For final experimental concentrations, this stock solution is then diluted in the aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not, on its own, affect your results.
For storage, stock solutions should be kept at -20°C or -80°C to maintain stability.[6][7] It is recommended to prepare and use fresh dilutions on the day of the experiment. If you need to store solutions, they should be kept at -20°C for no longer than a month. Before use, allow the solution to equilibrate to room temperature and visually inspect for any precipitation.[7]
Troubleshooting Guides
Issue 1: High Variability in Electrophysiology Recordings
If you are experiencing significant variability in the degree of BK channel block with this compound in your electrophysiology experiments, follow this troubleshooting workflow:
Issue 2: Distinguishing Between BK Channel Blockade and SERCA Inhibition
When your experimental results are ambiguous, use the following decision-making process to differentiate between on-target and off-target effects:
Data Presentation
Table 1: this compound IC50 Values under Different Experimental Conditions
| Intracellular Ca2+ | Membrane Potential | BK Channel Open Probability (Po) | This compound IC50 | Reference |
| 10 µM | 0 mV | ~0.02 (Low) | ~10 nM | [1] |
| 300 µM | -70 mV | ~0.07 (Low-Moderate) | ~10 nM | [1] |
| 300 µM | 0 mV | ~0.48 (Moderate-High) | Shifts towards µM range | [1] |
| Near Maximal Activation | High | Approaches 1.0 (High) | ~10 µM | [1][2][4] |
Experimental Protocols
Protocol 1: Verification of this compound Activity using Patch-Clamp Electrophysiology
This protocol is designed to confirm the activity and state-dependent nature of your this compound stock.
-
Cell Preparation: Prepare cells expressing BK channels for whole-cell or inside-out patch-clamp recording.
-
Recording Solutions:
-
Internal Solution (for inside-out patch): Prepare solutions with varying "free" Ca2+ concentrations (e.g., 10 µM and 300 µM) buffered with EGTA to control the open probability of the BK channels.
-
External Solution: Use a standard physiological saline solution.
-
-
This compound Preparation: Prepare a fresh dilution of your this compound stock in the external solution to the desired final concentration (e.g., 100 nM).
-
Recording Procedure:
-
Establish a stable inside-out patch recording.
-
Hold the membrane potential at a negative potential (e.g., -80 mV) where the channel Po is low.
-
Apply the this compound-containing solution and record the inhibition of BK channel currents.[1][4]
-
Wash out the this compound to ensure reversibility.
-
Depolarize the membrane to a positive potential (e.g., +80 mV) to increase the channel Po.
-
Re-apply the same concentration of this compound. A significantly reduced or absent block under these conditions confirms the state-dependent action of this compound.[1][4]
-
Signaling Pathway
The primary mechanism of this compound action is the direct blockade of the BK channel, which in turn modulates downstream cellular processes regulated by potassium ion flux and membrane potential.
References
- 1. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibition of the alpha-subunit of the high-conductance calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | KCa channel Inhibitor | Hello Bio [hellobio.com]
Paxilline Technical Support Center: Troubleshooting Precipitation in Physiological Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Paxilline precipitation in physiological buffers during their experiments. The following information is structured to offer direct solutions to common problems in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into my physiological buffer?
A1: this compound is a lipophilic molecule with poor aqueous solubility. When a concentrated DMSO stock solution of this compound is diluted into an aqueous physiological buffer, the dramatic change in solvent polarity can cause the compound to crash out of solution, leading to precipitation. This is a common issue for many organic compounds with similar properties.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be stored for later use.
Q3: What are the recommended storage conditions for this compound and its stock solutions?
A3: Solid this compound should be stored at 2-8°C. For long-term stability, stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[3] It is recommended to prepare and use aqueous solutions on the same day if possible. If storage of aqueous solutions is necessary, they should be stored at -20°C for up to one month. Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate is redissolved.[4]
Q4: Can I use sonication or heat to redissolve precipitated this compound?
A4: Yes, if precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid in dissolution.[1][3] However, it is crucial to monitor the temperature to avoid degradation of the compound.
Troubleshooting Guide
Issue: this compound precipitates immediately upon dilution of the DMSO stock into my aqueous buffer (e.g., PBS, cell culture media).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of this compound | Decrease the final concentration of this compound in your working solution. The solubility in aqueous buffers is limited. | A lower final concentration may remain in solution. |
| High percentage of DMSO in the final solution | While counterintuitive, sometimes a slightly higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the DMSO tolerance of your experimental system (e.g., cells). | Increased solubility of this compound, but potential for solvent-induced artifacts. |
| Rapid dilution | Add the this compound stock solution to the buffer dropwise while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation. | Improved dispersion and dissolution of this compound in the buffer. |
| Buffer composition | The pH, ionic strength, and presence of certain salts in your physiological buffer can affect this compound's solubility.[5][6] Consider preparing the working solution in a simplified buffer first to identify problematic components. | Identification of buffer components that contribute to precipitation. |
| Use of co-solvents | For in vivo or other challenging applications, a co-solvent system may be necessary. A common formulation includes PEG300 and Tween-80 in addition to DMSO and saline.[3] | Enhanced solubility of this compound in the final aqueous solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 435.56 g/mol )[4]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.36 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Physiological buffer (e.g., cell culture medium, PBS) pre-warmed to 37°C
Methodology:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed.
-
While vortexing the pre-warmed physiological buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, you may need to reduce the final concentration or consider the troubleshooting steps outlined above.
-
Use the freshly prepared working solution immediately.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound primarily acts as a potent and selective blocker of the large-conductance Ca2+-activated K+ (BK) channels.[2][4][7] It also inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[2][3][4] The blockade of BK channels can modulate various physiological processes, including neuronal excitability and smooth muscle tone.
Caption: this compound's inhibitory effects on BK channels and SERCA.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues.
Caption: A step-by-step guide to resolving this compound precipitation.
References
- 1. This compound | Penicillium paxilli | BKCa-channel inhibitor | TargetMol [targetmol.com]
- 2. This compound | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | KCa channel Inhibitor | Hello Bio [hellobio.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. glpbio.com [glpbio.com]
Navigating Paxilline Treatment: A Guide to Optimizing Concentrations and Avoiding SERCA Pump Inhibition
For researchers, scientists, and drug development professionals utilizing paxilline, achieving selective inhibition of its primary target, the large-conductance calcium-activated potassium (BK) channels, while avoiding off-target effects on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump is critical for experimental success. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of large-conductance Ca2+- and voltage-activated K+ (BK) channels. Its high affinity for BK channels, with a reported inhibitory constant (Ki) in the low nanomolar range (approximately 1.9 nM), makes it a valuable tool for studying their physiological roles. However, at higher concentrations, this compound can also inhibit the SERCA pump.
Q2: How does this compound inhibit the SERCA pump?
A2: this compound's inhibition of the SERCA pump is concentration-dependent. At lower micromolar concentrations (5-10 µM), it primarily affects the high-affinity Ca2+-binding form of the ATPase (the E1 state). At higher concentrations, it can inhibit the formation of the phosphoenzyme intermediate, a crucial step in the pump's catalytic cycle.[1]
Q3: What is the recommended concentration range for selective BK channel inhibition?
A3: To selectively inhibit BK channels while minimizing off-target effects on SERCA pumps, it is recommended to use this compound in the low nanomolar to sub-micromolar range. A concentration of 1 µM is often cited as effective for inhibiting most BK channel activity with minimal impact on SERCA.[2] However, the optimal concentration can vary depending on the cell type and experimental conditions.
Q4: What are the IC50 values for this compound's inhibition of SERCA pumps?
A4: The half-maximal inhibitory concentration (IC50) for this compound against SERCA pumps generally falls within the range of 5 to 50 µM.[2][3][4][5][6] This value can differ between SERCA isoforms. For purified Ca2+-ATPase from skeletal muscle, which is predominantly SERCA1a, the IC50 is reported to be 5 µM.[1] Specific IC50 values for other isoforms are not consistently reported in the literature, highlighting the importance of empirical determination in your specific experimental system.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound and provides step-by-step solutions.
Problem 1: Observing cellular toxicity or unexpected phenotypic changes at concentrations intended for BK channel inhibition.
-
Possible Cause 1: Off-target SERCA inhibition. Even at concentrations below the published IC50, some level of SERCA inhibition may occur, leading to disruptions in calcium homeostasis and subsequent cellular stress.
-
Solution: Perform a dose-response curve to determine the lowest effective concentration of this compound for BK channel inhibition in your specific cell line. Monitor SERCA activity concurrently using one of the protocols outlined below.
-
-
Possible Cause 2: General cytotoxicity. At higher concentrations or with prolonged exposure, this compound can induce cytotoxicity independent of its effects on BK channels or SERCA pumps.
-
Solution: Include a cytotoxicity assay (e.g., MTT, LDH release) in your experimental design to assess cell viability across a range of this compound concentrations.
-
-
Possible Cause 3: Solvent toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent but without this compound) in all experiments.
-
Problem 2: Difficulty in distinguishing between specific SERCA inhibition and general cytotoxicity.
-
Solution: Employ a multi-pronged approach to assess both specific and general cellular responses.
-
Morphological Assessment: Observe cells under a microscope for signs of cytotoxicity, such as membrane blebbing, cell shrinkage, or detachment. These are general indicators of cell stress and death.
-
Biochemical Markers:
-
Measure SERCA activity directly: Use a specific SERCA activity assay (see protocols below) to confirm a decrease in pump function.
-
Monitor cytosolic calcium levels: A sustained increase in cytosolic calcium can be an indicator of SERCA inhibition.
-
Assess markers of apoptosis and necrosis: Use assays for caspase activation (apoptosis) or lactate dehydrogenase (LDH) release (necrosis) to evaluate the mode of cell death. A specific SERCA inhibitor would be expected to show a decrease in SERCA activity before the onset of widespread cell death markers.
-
-
Quantitative Data Summary
| Target | Parameter | Concentration | Reference(s) |
| BK Channel | Ki | ~1.9 nM | [3] |
| SERCA Pump (general) | IC50 | 5 - 50 µM | [2][3][4][5][6] |
| SERCA1a (skeletal muscle) | IC50 | 5 µM | [1] |
| SERCA2a, 2b, 3 | IC50 | Not consistently reported |
Experimental Protocols
Protocol 1: In Vitro SERCA Activity Assay (NADH-Coupled Enzyme Assay)
This assay measures the rate of ATP hydrolysis by SERCA in isolated microsomal fractions.
Materials:
-
Microsomal preparation containing SERCA
-
Assay Buffer: 50 mM MOPS or HEPES (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA
-
ATP regenerating system: 10 mM phosphoenolpyruvate (PEP), 18 U/mL pyruvate kinase (PK), 18 U/mL lactate dehydrogenase (LDH)
-
2.5 mM NADH
-
Calcium chloride (CaCl2) stock solution
-
This compound stock solution (in DMSO)
-
Thapsigargin (positive control for SERCA inhibition)
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP regenerating system, and NADH.
-
Add the microsomal preparation to the reaction mixture.
-
Initiate the reaction by adding a known concentration of CaCl2 to achieve the desired free calcium concentration.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is coupled to ATP hydrolysis by SERCA.
-
To test the effect of this compound, pre-incubate the microsomal preparation with various concentrations of this compound for a defined period before initiating the reaction.
-
Include a positive control with thapsigargin to confirm complete SERCA inhibition.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value for this compound.
Protocol 2: Cell-Based SERCA Activity Assay (Fluorescent Calcium Indicator)
This method assesses SERCA activity in intact or permeabilized cells by monitoring changes in cytosolic calcium concentration.
Materials:
-
Cultured cells of interest
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound stock solution (in DMSO)
-
Thapsigargin
-
Ionomycin (for maximal and minimal fluorescence calibration)
Procedure:
-
Load cells with the fluorescent calcium indicator according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the cells in a fluorometer or on a fluorescence microscope.
-
Establish a baseline fluorescence reading in a calcium-free medium.
-
Initiate calcium influx by adding a known concentration of extracellular calcium.
-
After the cytosolic calcium level has stabilized, add this compound at the desired concentration and monitor the change in fluorescence. Inhibition of SERCA will result in a slower decay of the calcium signal or a sustained elevation of cytosolic calcium.
-
As a positive control, add thapsigargin to observe maximal SERCA inhibition.
-
At the end of the experiment, add ionomycin followed by a calcium chelator (e.g., EGTA) to obtain maximal and minimal fluorescence values for calibration.
Visualizations
Caption: Mechanism of SERCA pump inhibition by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The mechanism of inhibition of the sarco/endoplasmic reticulum Ca2+ ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 4. This compound | KCa channel Inhibitor | Hello Bio [hellobio.com]
- 5. abmole.com [abmole.com]
- 6. This compound (2006) by Tocris, Part of Bio-Techne [bio-techne.com]
Why does the IC50 of Paxilline vary between different studies?
This technical support guide addresses the common issue of variability in the half-maximal inhibitory concentration (IC50) of Paxilline observed between different studies and experiments. Understanding the factors that influence this compound's potency is crucial for accurate and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the reported IC50 of this compound for BK channels vary so dramatically, sometimes by orders of magnitude?
A1: The primary reason for the wide range of reported IC50 values for this compound is its mechanism of action. This compound is a state-dependent blocker of the large-conductance Ca2+- and voltage-activated K+ (BK) channels.[1][2][3][4][5] It preferentially binds to and stabilizes the closed conformation of the channel.[1][2][3][4][5] Consequently, the apparent potency (IC50) of this compound is inversely dependent on the channel's open probability (Po).[1][2][3][4][5] When the channels are predominantly closed (low Po), the IC50 is in the low nanomolar range. Conversely, when the channels are mostly open (high Po), the IC50 can increase to the micromolar range.[1][2][4][5]
Q2: What specific experimental conditions can alter the open probability (Po) of BK channels and thus affect the this compound IC50?
A2: Several key experimental parameters directly influence the Po of BK channels and, therefore, the measured IC50 of this compound:
-
Membrane Voltage: Depolarizing the membrane potential increases the Po of BK channels. Therefore, experiments conducted at more positive holding potentials will generally yield a higher this compound IC50.[1][2][4][5]
-
Intracellular Calcium Concentration ([Ca2+]i): BK channels are activated by intracellular calcium. Higher [Ca2+]i will increase the channel's Po, leading to a higher apparent IC50 for this compound.[3][5]
-
Expression System and Subunit Composition: The type of cell or expression system used (e.g., Xenopus oocytes, mammalian cell lines) can influence the intrinsic gating properties of the channel.[1] Furthermore, the presence of auxiliary β or γ subunits can shift the voltage-dependence of activation, altering the Po at a given voltage and calcium concentration, which in turn can reduce the effectiveness of this compound.[5]
-
Mutations in the BK Channel: Alterations in the amino acid sequence of the BK channel, particularly in the pore region (S6 helix), can directly affect this compound binding and sensitivity.[6][7]
Q3: I am seeing inconsistent IC50 values in my own experiments. What should I check?
A3: If you are experiencing variability in your this compound IC50 measurements, consider the following troubleshooting steps:
-
Standardize and Report All Experimental Conditions: Ensure that the membrane potential, intracellular calcium concentration, and temperature are consistent across all experiments. When reporting your results, it is crucial to detail these parameters to allow for accurate comparison with other studies.
-
Control for Channel Open Probability (Po): If possible, measure or estimate the Po of the BK channels under your specific experimental conditions. This will provide a critical context for interpreting your IC50 values.
-
Verify the Expression Construct: If you are using a recombinant expression system, confirm the sequence of your BK channel construct to ensure there are no unintended mutations that could alter this compound sensitivity.
-
Consider the Time Dependence of Inhibition: this compound block and unblock kinetics can be slow. Ensure that you are allowing sufficient time for the drug to equilibrate and for the block to reach a steady state before taking measurements.[1][2]
Q4: Does this compound inhibit other targets besides BK channels?
A4: Yes. While this compound is a potent BK channel blocker, it has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at higher concentrations, with reported IC50 values ranging from 5 to 50 µM.[8][9][10] It is important to be aware of this off-target effect, especially when using this compound at micromolar concentrations.
Data Presentation: this compound IC50 Variation
The following table summarizes the IC50 values of this compound for BK channels under different experimental conditions, illustrating the profound effect of channel open probability.
| IC50 | Equilibration Condition (Membrane Potential) | Intracellular Ca2+ | Channel State (Open Probability) | Reference |
| ~10 nM | Channels largely closed | Low | Low Po | [1][2][4][5] |
| 11.7 ± 1.9 nM | -70 mV | 300 µM | Low Po | [4][5] |
| 58.4 ± 2.9 nM | 0 mV | 300 µM | Intermediate Po | [4][5] |
| 469.8 ± 94.9 nM | 40 mV | 300 µM | High Po | [4][5] |
| 5.37 ± 1.0 µM | 70 mV | 300 µM | Very High Po | [4][5] |
| ~10 µM | Approaching maximal Po | High | Maximal Po | [1][2][4][5] |
The following table shows how mutations in the mSlo1 BK channel can affect this compound's IC50, even under identical voltage and calcium conditions.
| BK Channel Construct | IC50 (nM) | Experimental Conditions | Reference |
| Wild-Type (WT) | 10.4 ± 0.6 | 0 mV, 10 µM [Ca2+]in | [6] |
| M285T | 29.9 ± 1.4 | 0 mV, 10 µM [Ca2+]in | [6] |
| M285G | 46.3 ± 2.5 | 0 mV, 10 µM [Ca2+]in | [6] |
| F307A | 45.4 ± 1.9 | 0 mV, 10 µM [Ca2+]in | [6] |
| M285A | 63.3 ± 3.3 | 0 mV, 10 µM [Ca2+]in | [6] |
| M285A/F307A | 148.8 ± 9.1 | 0 mV, 10 µM [Ca2+]in | [6] |
Experimental Protocols
Determining this compound IC50 using Electrophysiology (Based on Zhou and Lingle, 2014)
This protocol describes the measurement of this compound inhibition of BK channels in an inside-out patch-clamp configuration.
-
Cell Preparation and Patching:
-
Use a suitable expression system (e.g., HEK293 cells or Xenopus oocytes) expressing the BK channel α-subunit.
-
Establish a gigaseal and excise an inside-out patch, exposing the intracellular face of the membrane to the bath solution.
-
-
Solutions:
-
Intracellular (Bath) Solution: Contains a potassium-based salt (e.g., 140 mM KCl), a pH buffer (e.g., 10 mM HEPES, pH 7.2), and a calcium buffer (e.g., HEDTA) to clamp the free Ca2+ concentration at a desired level (e.g., 10 µM or 300 µM).
-
Pipette (Extracellular) Solution: Contains a potassium-based salt and a pH buffer.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C. Dilute to the final desired concentrations in the intracellular solution immediately before use.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier to control the membrane potential and record ionic currents.
-
Hold the patch at a defined "equilibration" potential (e.g., -70 mV, 0 mV, 40 mV, or 70 mV) to set a specific baseline channel open probability.
-
Apply brief depolarizing voltage steps (e.g., to +160 mV for 2 ms) to transiently open the channels and measure the resulting potassium current.
-
Apply different concentrations of this compound to the bath solution, allowing sufficient time for the block to reach a steady state at each concentration.
-
Monitor the reduction in the peak current elicited by the voltage steps in the presence of this compound.
-
-
Data Analysis:
-
For each this compound concentration, calculate the fractional block of the BK current relative to the control current in the absence of the drug.
-
Plot the fractional block as a function of the this compound concentration.
-
Fit the dose-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Factors influencing the IC50 of this compound.
References
- 1. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism | Journal of General Physiology | Rockefeller University Press [rupress.org]
- 4. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 5. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Glycine311, a determinant of this compound block in BK channels: a novel bend in the BK S6 helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 10. This compound | KCa channel Inhibitor | Hello Bio [hellobio.com]
How to ensure complete washout of Paxilline in electrophysiology experiments?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete washout of Paxilline in electrophysiology experiments. The following information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it affect washout?
A1: this compound is a potent and reversible inhibitor of the large-conductance Ca²⁺- and voltage-activated K⁺ (BK) channels.[1][2][3] Its mechanism of action is a critical factor in understanding its washout properties. This compound acts via an almost exclusively closed-channel block, meaning it binds with high affinity to the closed conformation of the BK channel, thereby stabilizing it in a non-conducting state.[1][3][4][5]
This state-dependent binding is the key to achieving complete washout. The inhibition by this compound is inversely proportional to the channel's open probability (Po).[1][2][4][6] Therefore, conditions that promote the opening of BK channels will facilitate the dissociation of this compound and lead to a more effective washout.[1][4][6][7]
Q2: I am observing incomplete washout of this compound. What are the likely causes?
A2: Incomplete washout of this compound is a common issue and is typically due to its state-dependent binding. If the cell or patch is held at a negative membrane potential where BK channels are predominantly in the closed state, this compound will remain bound.[1][4][7] To achieve complete washout, it is essential to shift the equilibrium of the BK channels towards the open state.
Q3: How can I ensure complete and efficient washout of this compound in my experiments?
A3: To ensure a complete washout, you must actively promote the opening of the BK channels. This can be achieved by:
-
Membrane Depolarization: Holding the membrane at a positive potential (e.g., +70 mV or +80 mV) significantly increases the open probability of BK channels, which in turn facilitates the unbinding of this compound.[1][4][7]
-
Increasing Intracellular Calcium: High concentrations of intracellular calcium also promote the opening of BK channels.[1][6] Ensuring your intracellular solution has an adequate Ca²⁺ concentration can aid in the washout process.
A combination of both depolarization and sufficient intracellular calcium is the most effective strategy for a rapid and complete washout.
Q4: What is the recommended procedure for preparing this compound for electrophysiology experiments?
A4: this compound has low solubility in aqueous solutions and should be prepared as a stock solution in an organic solvent.
-
Solvent: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents. The solubility of this compound is approximately 30 mg/mL in DMSO and 10 mg/mL in ethanol.[1]
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM in DMSO).[4] This stock solution is stable and can be stored at -20°C for up to a year or -80°C for up to two years.[4]
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in your extracellular buffer. It is recommended to prepare the aqueous working solution fresh each day.[1] If you observe precipitation upon dilution, vortexing or sonication may help to redissolve the compound.[8]
Q5: Are there other potential targets of this compound that I should be aware of?
A5: Yes, besides its potent effect on BK channels, this compound has been shown to inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), although at higher concentrations, with IC₅₀ values typically in the range of 5 µM to 50 µM.[2][3][4] This is an important consideration if you are working with concentrations of this compound in this range and your experimental system is sensitive to SERCA inhibition.
Quantitative Data Summary
The inhibitory effect of this compound is highly dependent on the open probability (Po) of the BK channel. As the channel is encouraged to open, the apparent affinity of this compound decreases, reflected by a significant increase in its IC₅₀ value.
| Condition (affecting Open Probability) | Approximate IC₅₀ of this compound | Reference(s) |
| Channels predominantly closed (Low Po) | ~10 nM | [1][2] |
| Channels maximally open (High Po) | ~10 µM | [1][2] |
Experimental Protocols
Protocol for Complete Washout of this compound
This protocol is designed for whole-cell or excised patch-clamp recordings where incomplete washout of this compound is a concern.
-
Baseline Recording: Establish a stable baseline recording of BK channel activity in your control extracellular solution.
-
This compound Application: Perfuse the cell or patch with the extracellular solution containing the desired concentration of this compound. Apply for a sufficient duration to achieve a steady-state block.
-
Initiate Washout: Switch the perfusion back to the control extracellular solution.
-
Promote Channel Opening: To facilitate this compound dissociation, implement the following steps:
-
Depolarize the Membrane: Hold the membrane potential at a positive value, for example, +80 mV.
-
Maintain High Intracellular Ca²⁺: Ensure your pipette solution contains a Ca²⁺ concentration sufficient to activate BK channels at the depolarized potential (e.g., >1 µM).
-
-
Monitor Recovery: Continuously monitor the recovery of the BK channel current. The current should return to the baseline level observed before this compound application.
-
Return to Holding Potential: Once a complete washout is confirmed, the membrane potential can be returned to the desired holding potential for subsequent experiments.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action and washout.
Caption: Experimental workflow for ensuring complete this compound washout.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | KCa channel Inhibitor | Hello Bio [hellobio.com]
- 3. This compound | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Paxilline stability and proper storage conditions for long-term use.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of paxilline for long-term use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mM. For in vivo studies, complex solvent systems are often required, and it is crucial to prepare these solutions fresh on the day of use.
Q2: How should solid this compound be stored for long-term use?
A2: Solid this compound is typically supplied as a powder and should be stored in a tightly sealed container, protected from light, at -20°C for optimal long-term stability.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For short-term storage (up to one month), this compound stock solutions should be stored at -20°C. For longer-term storage (up to two years), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: While specific quantitative data on the photostability of this compound is limited in publicly available literature, it has been noted that some indole-containing mycotoxins, including this compound, can be rendered fluorescent upon exposure to UV light.[1] This suggests a degree of photosensitivity. Therefore, it is best practice to protect this compound, both in solid form and in solution, from light exposure by using amber vials or by wrapping containers in aluminum foil.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: There is limited specific data on the degradation kinetics of this compound across a wide pH range. However, related indole compounds have shown instability in acidic conditions.[2] It is generally advisable to maintain this compound solutions at a neutral pH unless experimental conditions require otherwise. If working with acidic or basic solutions, it is recommended to prepare them fresh and use them promptly.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution upon thawing | The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture. | 1. Gently warm the solution to room temperature. 2. Briefly sonicate the solution to aid in re-dissolving the precipitate. 3. Ensure that the DMSO used is anhydrous, as DMSO is hygroscopic and water contamination can reduce solubility. |
| Loss of biological activity in experiments | The this compound may have degraded due to improper storage or handling. | 1. Verify the storage conditions and duration of your this compound stock. 2. Avoid multiple freeze-thaw cycles by preparing and storing small aliquots. 3. Prepare fresh working solutions from a new stock aliquot for each experiment. 4. Consider performing a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Inconsistent experimental results | This could be due to variations in the concentration of the working solution or degradation of this compound. | 1. Ensure accurate and consistent dilution of the stock solution. 2. Use freshly prepared working solutions. 3. Protect working solutions from light and extreme temperatures during the experiment. |
Data Presentation: this compound Stability and Storage
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Long-term | Store in a tightly sealed, light-protected container. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Quantitative Stability Data for this compound under Light Exposure
| Condition | Duration of Exposure | Percent Degradation | Reference |
| UV Light (Specify Wavelength/Intensity) | Data not available | Data not available | N/A |
| Ambient Light | Data not available | Data not available | N/A |
| Dark (Control) | Data not available | Data not available | N/A |
Table 3: Quantitative Stability Data for this compound at Different pH Values
| pH | Temperature (°C) | Duration | Percent Degradation | Reference |
| Acidic (e.g., pH 3) | Data not available | Data not available | Data not available | N/A |
| Neutral (pH 7) | Data not available | Data not available | Data not available | N/A |
| Basic (e.g., pH 9) | Data not available | Data not available | Data not available | N/A |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate and quantify this compound from its degradation products.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 1 mg/mL in DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place the solid this compound powder and the this compound stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period.
-
Photostability: Expose the this compound stock solution in a photostability chamber to a specific light exposure (e.g., as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound peak from any degradation product peaks.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to an unstressed control sample.
-
Determine the rate of degradation under each stress condition.
Visualizations
Caption: Signaling pathway of this compound as a BK channel inhibitor.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Validation & Comparative
Validating the Specificity of Paxilline's Effect on BK Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Paxilline's specificity for the large-conductance Ca2+-activated K+ (BK) channels. We delve into the experimental data that validates its primary target engagement and explore its known off-target effects. This document is intended to serve as a critical resource for researchers utilizing this compound, enabling informed experimental design and data interpretation.
This compound: A Potent BK Channel Blocker with State-Dependent Affinity
This compound is a mycotoxin produced by the fungus Penicillium paxilli. It is widely used in pharmacological research as a potent and selective inhibitor of BK channels. These channels, present in the plasma membrane of numerous cell types, play crucial roles in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.
A key characteristic of this compound's interaction with BK channels is its state-dependent inhibition. Its affinity for the channel is significantly higher when the channel is in a closed conformation compared to an open state. This results in a wide range of reported IC50 values, from the low nanomolar to the micromolar range, depending on the experimental conditions that influence the channel's open probability, such as membrane voltage and intracellular calcium concentration.[1][2][3][4]
Comparative Specificity Profile of this compound
To ascertain the specificity of a pharmacological tool, it is essential to evaluate its activity against a panel of potential off-targets. While comprehensive public data on this compound's activity across a wide array of ion channels is limited, the available information, combined with its primary known off-target activity, is summarized below.
Data Presentation: this compound Activity Profile
| Target | Channel/Protein Family | Reported IC50/Ki | Notes | Reference |
| BK Channel (α-subunit) | Large-Conductance Ca2+-Activated K+ Channel | Ki: 1.9 nM | High affinity for the primary target. | |
| BK Channel (Closed State) | Large-Conductance Ca2+-Activated K+ Channel | IC50: ~10 nM | Demonstrates high potency when the channel is closed. | [1][4] |
| BK Channel (Open State) | Large-Conductance Ca2+-Activated K+ Channel | IC50: ~10 µM | Significantly lower potency when the channel is open. | [1][4] |
| SERCA | Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase | IC50: 5 - 50 µM | Primary known off-target effect. | [5] |
| Calcium Channels | Voltage-gated Ca2+ channels | Spontaneous Ca2+ signals reduced at 50 µM | Specific IC50 not determined. Suggests potential for off-target effects at higher concentrations. | [6] |
Note: The IC50 values for BK channels are highly dependent on the experimental conditions, particularly the intracellular Ca2+ concentration and the membrane potential.
Comparison with Other BK Channel Blockers
This compound is often compared to other BK channel blockers, such as the peptide toxins Iberiotoxin (IbTx) and Charybdotoxin (ChTx).
| Blocker | Type | Key Distinctions |
| This compound | Small Molecule | - State-dependent blocker (prefers closed state)- Membrane permeable, can access intracellular binding sites- Effective against some Iberiotoxin-resistant BK channel isoforms |
| Iberiotoxin (IbTx) | Peptide Toxin | - High affinity and selectivity for the outer pore of the BK channel- Generally considered a pore blocker of the open channel- Not membrane permeable |
| Charybdotoxin (ChTx) | Peptide Toxin | - Blocks BK channels by occluding the pore- Also blocks some other potassium channels (e.g., Kv1.3) |
Experimental Protocols
Accurate determination of a compound's specificity and potency is paramount. Below are detailed methodologies for key experiments used to validate this compound's effect on BK channels.
Electrophysiological Determination of this compound IC50 on BK Channels (Whole-Cell Patch-Clamp)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on endogenously or heterologously expressed BK channels using the whole-cell patch-clamp technique.
Objective: To quantify the inhibitory potency of this compound on BK channel currents.
Materials:
-
Cells expressing BK channels (e.g., HEK293 cells stably expressing the α-subunit of the BK channel).
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and fire-polisher.
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a specified free Ca2+ concentration (e.g., 10 µM, buffered with CaCl2) (pH adjusted to 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Perfusion system for rapid solution exchange.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution. Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Recording BK Currents:
-
Clamp the cell membrane potential at a holding potential where BK channels are mostly closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit outward BK currents.
-
Record the baseline currents in the absence of this compound.
-
-
This compound Application and Data Acquisition:
-
Prepare a series of dilutions of this compound in the extracellular solution (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Sequentially perfuse the cell with increasing concentrations of this compound, allowing the current inhibition to reach a steady state at each concentration (typically 2-5 minutes).
-
At each concentration, record the BK currents using the same voltage protocol as in the baseline recording.
-
After the highest concentration, wash out the drug with the control extracellular solution to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at a specific depolarizing voltage step (e.g., +60 mV) for each this compound concentration.
-
Normalize the current amplitudes to the baseline (control) current amplitude.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.
Hill Equation:
where [this compound] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and n is the Hill coefficient.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating this compound's specificity, the following diagrams illustrate key experimental workflows and signaling concepts.
Diagrams
Caption: Workflow for IC50 Determination of this compound on BK Channels.
Caption: State-Dependent Inhibition of BK Channels by this compound.
Caption: Logical Framework for Validating this compound's Specificity.
Conclusion
References
- 1. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 4. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Paxilline's Interaction with BK Channels: A Comparative Guide for Researchers on the Influence of β Subunits
For Immediate Release
This guide provides a comprehensive comparison of the effects of Paxilline, a potent blocker of large-conductance Ca2+-activated K+ (BK) channels, on different BK channel β subunits. This document is intended for researchers, scientists, and drug development professionals working on ion channel modulation.
This compound is a widely used pharmacological tool to study the physiological roles of BK channels. Its inhibitory action is known to be state-dependent, showing a higher affinity for the closed state of the channel. The four auxiliary β subunits (β1, β2, β3, and β4) play a crucial role in fine-tuning the gating properties of the BK channel's pore-forming α subunit, thereby influencing the channel's open probability and, consequently, its sensitivity to this compound. Understanding these differential effects is critical for interpreting experimental results and for the development of subunit-specific BK channel modulators.
Quantitative Comparison of this compound's Potency on BK Channel β Subunits
The presence of different β subunits alters the biophysical properties of the BK channel, leading to variations in the inhibitory potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound is a key parameter to quantify these differences.
| Subunit Composition | This compound IC50 (nM) | Key Observations |
| α + β1 | 30 - 130 | The β1 subunit is predominantly expressed in smooth muscle cells and increases the apparent Ca2+ sensitivity of the channel. |
| α + β2 | 30 - 130 | The β2 subunit, found in chromaffin cells and some neurons, also enhances Ca2+ sensitivity and induces rapid channel inactivation. |
| α + β3 | Data not available | Limited comparative data is available for the β3 subunit's specific impact on this compound IC50 under comparable conditions. |
| α + β4 | 30 - 130 | Expressed primarily in the brain, the β4 subunit slows channel activation and deactivation kinetics and confers resistance to certain peptide toxins like iberiotoxin. |
Note: The IC50 values are presented as a range as they are influenced by experimental conditions such as voltage and intracellular Ca2+ concentration, which affect the channel's open probability.
Mechanism of Action and the Influence of β Subunits
This compound inhibits BK channels by binding to a site near the intracellular face of the pore, stabilizing the closed conformation of the channel. This mechanism is distinct from pore blockers that physically occlude the ion conduction pathway in the open state. The β subunits do not directly form the this compound binding site but allosterically modulate the channel's gating kinetics. By shifting the voltage- and Ca2+-dependence of channel activation, the β subunits alter the equilibrium between the open and closed states, thereby influencing the apparent affinity of this compound.
For instance, subunits that promote a higher open probability at a given voltage and Ca2+ concentration will likely lead to a decrease in this compound's potency (higher IC50). Conversely, subunits that favor the closed state may enhance the inhibitory effect of this compound.
Experimental Protocols
The following is a generalized protocol for assessing the effects of this compound on BK channels with different β subunits using patch-clamp electrophysiology.
1. Cell Culture and Transfection:
-
HEK293 cells are commonly used for their low endogenous ion channel expression.
-
Cells are co-transfected with cDNAs encoding the BK channel α subunit and one of the four β subunits (β1, β2, β3, or β4). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
2. Electrophysiological Recordings:
-
Whole-cell or inside-out patch-clamp configurations are used to record BK channel currents.
-
Internal (pipette) solution: Contains a buffered K+ solution (e.g., 140 mM KCl, 10 mM HEPES, pH 7.2) and a Ca2+ buffer (e.g., EGTA) to control the free Ca2+ concentration at desired levels.
-
External (bath) solution: Contains a physiological salt solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Currents are elicited by voltage steps from a holding potential (e.g., -80 mV) to a range of depolarizing potentials (e.g., -60 mV to +150 mV).
3. This compound Application and Data Analysis:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the external solution.
-
Control currents are recorded before the application of this compound.
-
Different concentrations of this compound are perfused onto the cell, and the resulting inhibition of the BK current is measured at a specific voltage.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation: I/I_max = 1 / (1 + ([this compound]/IC50)^n), where I is the current at a given this compound concentration, I_max is the maximal current, and n is the Hill coefficient.
Visualizing the Molecular Interactions and Experimental Process
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflow.
Caption: this compound's mechanism of action on the BK channel.
Caption: Experimental workflow for assessing this compound's effects.
Paxilline's Dual Blockade: A Comparative Guide to its Effects on Iberiotoxin-Sensitive and -Insensitive BK Channels
For Immediate Release
A comprehensive analysis of experimental data confirms that the mycotoxin Paxilline acts as a potent blocker of both iberiotoxin-sensitive and iberiotoxin-insensitive large-conductance calcium-activated potassium (BK) channels. This guide provides a detailed comparison of this compound's effects on these two channel subtypes, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Key Findings: this compound as a Non-Selective BK Channel Blocker
Iberiotoxin, a scorpion venom peptide, is a highly selective blocker of certain BK channel subtypes, primarily those composed solely of the pore-forming α subunit (Type I). However, BK channels associated with auxiliary β subunits, particularly the β4 subunit, exhibit resistance to iberiotoxin (Type II). Experimental evidence consistently demonstrates that this compound effectively inhibits both of these BK channel populations, making it a valuable pharmacological tool for studying all BK channel-mediated processes. In fact, the combination of iberiotoxin resistance and this compound sensitivity is a key experimental strategy to identify the presence of β4-containing BK channels[1].
While this compound blocks both channel types, its inhibitory potency (IC50) is not static. It is dynamically influenced by the conformational state of the channel, which is in turn governed by intracellular calcium concentration and membrane voltage[2][3]. This compound preferentially binds to the closed state of the BK channel, leading to a lower IC50 (as low as ~10 nM) when the channel's open probability is low. Conversely, under conditions that favor channel opening (high intracellular calcium and depolarized membrane potential), the IC50 of this compound can increase to the micromolar range (~10 µM)[2][4]. This state-dependent inhibition is a more significant determinant of this compound's apparent affinity than the channel's sensitivity to iberiotoxin.
Comparative Data on this compound Inhibition
The following table summarizes the inhibitory concentrations of this compound on BK channels under varying experimental conditions.
| BK Channel Subtype | Inhibitor | IC50 | Experimental Conditions | Reference |
| BK (general) | This compound | ~10 nM | Low open probability (largely closed channels) | [2] |
| BK (general) | This compound | ~10 µM | High open probability (maximally open channels) | [2] |
| BK αβ complexes | This compound | 30-130 nM | Not specified | [5] |
| BK α subunit | Iberiotoxin | Selective Blocker | Not applicable | [5] |
| BK α/β4 subunit | Iberiotoxin | Insensitive | Not applicable | [6] |
Experimental Protocols
The following is a generalized protocol for investigating the effects of this compound and Iberiotoxin on BK channels using patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Recording of BK Channels
Objective: To measure macroscopic BK channel currents and assess their sensitivity to this compound and Iberiotoxin.
Materials:
-
Cells: Cells endogenously expressing or heterologously overexpressing BK channels.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ (e.g., buffered with EGTA/CaEGTA) to achieve desired open probabilities (pH 7.2 with KOH).
-
Pharmacological Agents: this compound (stock solution in DMSO), Iberiotoxin (stock solution in external solution with 0.1% BSA).
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, data acquisition software.
Procedure:
-
Prepare cells for recording on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit outward K+ currents.
-
Perfuse the cell with the external solution containing the desired concentration of Iberiotoxin to identify sensitive channels.
-
After washout of Iberiotoxin, perfuse with the external solution containing varying concentrations of this compound to determine its effect on both the total BK current and the Iberiotoxin-insensitive component.
-
Construct a dose-response curve to calculate the IC50 of this compound.
Inside-Out Patch-Clamp Recording
Objective: To study the effects of this compound on single BK channel activity with precise control of the intracellular environment.
Procedure:
-
Establish a gigaohm seal in the cell-attached configuration.
-
Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular face of the membrane now exposed to the bath solution.
-
Perfuse the patch with internal solutions containing different concentrations of free Ca2+ to modulate channel open probability.
-
Apply voltage steps to record single-channel currents.
-
Introduce this compound to the bath solution to observe its effect on single-channel open probability and dwell times.
Signaling Pathway and Experimental Workflow
The regulation of neurotransmitter release by presynaptic BK channels is a critical physiological process. The following diagrams illustrate this signaling pathway and a typical experimental workflow for its investigation.
References
- 1. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Presynaptic BK channels control transmitter release: physiological relevance and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Cross-Validation of Paxilline with Genetic Knockdown for Targeting BK Channels: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological agent is paramount. This guide provides a comparative analysis of Paxilline, a potent BK channel inhibitor, with genetic knockdown of the KCNMA1 gene, which encodes the alpha subunit of the BK channel. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide offers a comprehensive resource for validating on-target effects and interpreting experimental outcomes.
Large-conductance calcium- and voltage-activated potassium (BK) channels play crucial roles in a multitude of physiological processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] Their dysfunction has been implicated in various pathological conditions, making them a significant target for therapeutic intervention.[1][2] this compound, a fungal alkaloid, is a widely used pharmacological tool to probe BK channel function due to its high affinity and specificity.[3] However, to rigorously validate that the observed effects of this compound are indeed mediated through BK channel inhibition, cross-validation with a genetic approach, such as shRNA-mediated knockdown, is the gold standard.
Performance Comparison: this compound vs. Genetic Knockdown
The following table summarizes the key quantitative parameters for both this compound-mediated inhibition and genetic knockdown of BK channels, offering a direct comparison of their efficacy and characteristics.
| Parameter | This compound | Genetic Knockdown (shRNA) | Data Source(s) |
| Target | BK channel protein (pore-forming α subunit) | KCNMA1 mRNA | [4][5] |
| Mechanism of Action | Allosteric inhibitor, binds preferentially to the closed state of the channel | Post-transcriptional gene silencing, leading to reduced protein expression | [5][6][7] |
| Effective Concentration/Dose | IC50: ~10 nM (closed channels) to ~10 µM (open channels) | Varies with shRNA sequence and delivery method; typically aims for >70% knockdown | [6][8][9] |
| Onset of Effect | Rapid (seconds to minutes) | Slow (hours to days, dependent on protein turnover) | [7][10] |
| Reversibility | Reversible upon washout | Long-lasting, potentially permanent with stable integration | [7][11] |
| Specificity | High for BK channels, but potential off-target effects at higher concentrations | Highly specific to the target mRNA sequence; off-target effects are a consideration in design | [3][5] |
| Typical Application | Acute functional studies in vitro and in vivo | Chronic loss-of-function studies, target validation | [11][12][13] |
Experimental Protocols
To ensure robust and reproducible results, detailed and well-controlled experimental protocols are essential. Below are standardized methodologies for both this compound treatment and shRNA-mediated knockdown of BK channels.
This compound Inhibition Protocol (In Vitro Electrophysiology)
-
Cell Preparation: Culture cells expressing BK channels (e.g., HEK293 cells transfected with KCNMA1 or primary neurons) on glass coverslips suitable for patch-clamp recording.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in dimethyl sulfoxide (DMSO).[7] Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in the extracellular recording solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Electrophysiological Recording:
-
Obtain a whole-cell or inside-out patch-clamp recording from a target cell.
-
Record baseline BK channel currents by applying a voltage step protocol (e.g., voltage steps from -80 mV to +80 mV) in the absence of this compound.
-
Perfuse the cell with the this compound-containing solution. The rate of inhibition can be monitored by applying repetitive voltage steps.[7]
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage before and after this compound application.
-
Calculate the percentage of inhibition.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.[3]
-
Genetic Knockdown Protocol (shRNA in Cultured Cells)
-
shRNA Design and Vector Construction:
-
Design short hairpin RNA (shRNA) sequences targeting the KCNMA1 mRNA. Multiple sequences should be designed and tested for efficacy.
-
Clone the shRNA sequences into a suitable expression vector, often a lentiviral vector also containing a fluorescent reporter gene (e.g., GFP) to identify transduced cells.[14]
-
-
Lentiviral Particle Production:
-
Co-transfect the shRNA-containing vector along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).
-
Collect the supernatant containing the lentiviral particles 48-72 hours post-transfection.
-
Titer the virus to determine the optimal concentration for transduction.
-
-
Cell Transduction:
-
Plate the target cells at an appropriate density.
-
Add the lentiviral particles to the cell culture medium.
-
Incubate for 24-72 hours to allow for transduction and expression of the shRNA.
-
-
Verification of Knockdown:
-
Quantitative PCR (qPCR): At 48-72 hours post-transduction, isolate RNA from the cells and perform qPCR to quantify the level of KCNMA1 mRNA knockdown compared to a control group (e.g., cells transduced with a non-targeting shRNA).[14]
-
Western Blot: Lyse the cells and perform a Western blot to confirm a reduction in BK channel protein expression.
-
Functional Assays: Perform electrophysiological recordings to confirm a reduction in BK channel currents in the transduced cells compared to controls.[12]
-
Mandatory Visualizations
To further elucidate the experimental logic and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for cross-validating this compound effects with genetic knockdown.
Caption: Mechanism of BK channel modulation by this compound and shRNA.
References
- 1. KCNMA1-linked channelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BK Channelopathies and KCNMA1-Linked Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Regulation of KCNMA1 Transcription by Nrf2 in Coronary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 9. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Short hairpin RNA (shRNA): design, delivery, and assessment of gene knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear BK Channels Regulate Gene Expression via the Control of Nuclear Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticonvulsant effects of the BK-channel antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Construction and Evaluation of Short Hairpin RNAs for Knockdown of Metadherin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pharmacological Tools for Studying BK Channels: Paxilline and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of key pharmacological tools used to study the large-conductance calcium-activated potassium (BK) channels. We will delve into the properties of the well-known inhibitor paxilline and compare its performance with other crucial modulators, including peptide toxins and synthetic small molecules. This objective comparison is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Introduction to BK Channels
Large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels, are ubiquitously expressed and play a critical role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] Their unique dual activation by both membrane depolarization and intracellular calcium elevations makes them key regulators of cellular function.[2] The study of these channels has been greatly advanced by the availability of specific pharmacological modulators.
Comparative Analysis of BK Channel Modulators
The following tables summarize the quantitative data for commonly used BK channel inhibitors and activators, providing a clear comparison of their potency and characteristics.
BK Channel Inhibitors
| Compound | Type | Organism/Cell Line | IC50 | Key Characteristics |
| This compound | Mycotoxin (Indole alkaloid) | mSlo1 expressed in oocytes | State-dependent: ~10 nM (closed state) to ~10 µM (open state)[3][4][5][6] | Potent, cell-permeant, closed-channel blocker.[3][4][5] Its affinity is highly dependent on the channel's conformational state.[3][4][5] |
| Iberiotoxin (IbTx) | Peptide Toxin | Bovine aortic smooth muscle | ~250 pM - 2 nM[7][8][9] | Highly potent and selective external pore blocker.[7] Less effective on BK channels associated with β4 subunits.[10] |
| Charybdotoxin (ChTx) | Peptide Toxin | Rat brain synaptosomes | ~3 nM - 15 nM[11][12] | Potent external pore blocker, but less selective than Iberiotoxin, also inhibiting some voltage-gated potassium channels (Kv1.2, Kv1.3).[11][12] |
BK Channel Activators (Openers)
| Compound | Type | Organism/Cell Line | EC50 | Key Characteristics |
| NS1619 | Benzimidazolone derivative | Various smooth muscles | 10 - 30 µM[13] | Widely used synthetic opener that increases the channel open probability.[13] Also reported to have off-target effects at higher concentrations. |
| Mitochondria | 3.6 µM[14] | |||
| A2780 ovarian cancer cells (proliferation inhibition) | 31.1 µM[15] | |||
| BMS-204352 (Flindokalner) | Fluoro-oxindole | HEK293 cells expressing hSlo1 | 392 nM (at -48.4 mV)[16] | Potent, calcium-sensitive opener.[16][17] Also modulates other potassium channels like KCNQ subtypes.[16] Developed for stroke but failed in phase III clinical trials.[18] |
Mechanism of Action: A Closer Look at this compound
This compound stands out due to its unique mechanism of action. Unlike peptide toxins that physically occlude the channel pore from the outside, this compound is a cell-permeant molecule that preferentially binds to the closed conformation of the BK channel from the intracellular side.[3][4][5] This binding stabilizes the closed state, thereby inhibiting channel activity.[3][4][5] This state-dependent inhibition is a crucial consideration for experimental design, as the apparent potency of this compound will vary depending on the experimental conditions that influence the channel's open probability, such as membrane voltage and intracellular calcium concentration.[3][5][6]
Experimental Protocols
The patch-clamp technique is the gold standard for studying the activity of ion channels like BK channels. Below are detailed methodologies for two common configurations.
Whole-Cell Patch-Clamp Protocol for Testing BK Channel Modulators
This protocol is adapted for recording BK currents from cultured cells.
1. Cell Preparation:
- Plate cells on glass coverslips 24-48 hours before the experiment.
- Use an appropriate cell line expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit).
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and an appropriate concentration of free Ca2+ buffered with EGTA to achieve the desired intracellular calcium concentration. Adjust pH to 7.2 with KOH.
- Drug Solutions: Prepare stock solutions of the modulator (e.g., this compound in DMSO) and dilute to the final desired concentration in the external solution on the day of the experiment.
3. Recording Procedure:
- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a target cell with the patch pipette while applying slight positive pressure.
- Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.
- Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK currents.
- After recording baseline currents, perfuse the cell with the drug-containing external solution and repeat the voltage-step protocol to determine the effect of the modulator.
- Wash out the drug by perfusing with the control external solution to check for reversibility of the effect.
Inside-Out Patch-Clamp Protocol for Single-Channel Recording
This configuration allows for the study of single BK channel activity and the application of drugs to the intracellular face of the channel.
1. Solutions:
- Pipette (External) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2. Adjust pH to 7.2 with KOH. (This solution will be facing the extracellular side of the channel).
- Bath (Internal) Solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca2+ buffered with EGTA to study calcium sensitivity. Adjust pH to 7.2 with KOH.
2. Recording Procedure:
- Form a GΩ seal as described in the whole-cell protocol.
- Instead of rupturing the patch, gently pull the pipette away from the cell to excise the membrane patch, with the intracellular side now facing the bath solution.
- Clamp the patch potential to a desired voltage (e.g., +40 mV).
- Record single-channel currents in the control bath solution.
- Exchange the bath solution with one containing the pharmacological tool of interest to observe its effect on single-channel gating (e.g., open probability, mean open time).
Visualizing BK Channel Pharmacology and Regulation
The following diagrams illustrate key concepts in BK channel research.
Caption: Experimental workflow for characterizing BK channel modulators.
Caption: Signaling pathways modulating BK channel activity.
Conclusion
The selection of a pharmacological tool for studying BK channels depends heavily on the specific research question. This compound, with its unique closed-channel blocking mechanism, is an invaluable tool for probing the gating dynamics of the channel. The high potency and selectivity of iberiotoxin make it the gold standard for identifying the physiological roles of most BK channels. Synthetic openers like NS1619 and BMS-204352 are crucial for investigating the therapeutic potential of activating these channels. A thorough understanding of the properties and mechanisms of these compounds, as outlined in this guide, is essential for the design of rigorous experiments and the accurate interpretation of their results in the field of BK channel research.
References
- 1. Frontiers | The regulation of BK channel activity by pre- and post-translational modifications [frontiersin.org]
- 2. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zhou Y and Lingle CJ (2014), this compound inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. Iberiotoxin | KCa channel inhibitor | Hello Bio [hellobio.com]
- 9. Iberiotoxin - Wikipedia [en.wikipedia.org]
- 10. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smartox-biotech.com [smartox-biotech.com]
- 12. Charybdotoxin blocks both Ca-activated K channels and Ca-independent voltage-gated K channels in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. NS 1619 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 15. The potassium ion channel opener NS1619 inhibits proliferation and induces apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Paxilline: A Guide for Laboratory Professionals
Proper management and disposal of paxilline are critical for ensuring laboratory safety and environmental protection. This compound is a tremorgenic mycotoxin that is toxic by inhalation, in contact with skin, and if swallowed.[1] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. This compound is classified as a hazardous substance and can cause serious eye damage, skin irritation, and respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Tightly fitting safety goggles or a face shield.[5]
-
Respiratory Protection: A dust respirator or a full-face respirator if exposure limits are exceeded or if dust is generated.[1][5]
-
Body Protection: A lab coat or impervious clothing.[5]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood or a Class II biological safety cabinet for quantities of 25 grams to 1 kilogram.[1]
-
Avoid generating dust.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][2]
-
Keep containers securely sealed when not in use.[1]
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound and associated waste.
References
Personal protective equipment for handling Paxilline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of Paxilline, a potent tremorgenic indole alkaloid mycotoxin. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination. This document outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and detailed disposal and emergency plans.
Hazard Identification and Quantitative Data
This compound is a hazardous substance and should be handled with extreme care. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage and skin irritation.[1] The following tables summarize the key quantitative safety data available for this compound.
Toxicological Data
| Parameter | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | >227 mg/kg | Santa Cruz Biotechnology |
| LD50 | Mouse | Unreported | 15 mg/kg | Santa Cruz Biotechnology |
GHS Hazard Statements
| Code | Hazard Statement |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Source: Cayman Chemical Safety Data Sheet
Occupational Exposure Limits
No official Occupational Exposure Limit (OEL) has been established for this compound by regulatory bodies such as OSHA or ACGIH. Therefore, it is imperative to handle this compound with the highest level of containment to minimize any potential exposure. Vendor safety data sheets recommend that airborne particulate or vapor must be kept to levels as low as is practicably achievable.[2]
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed. The following provides a general guideline for PPE when handling this compound.
Glove Selection
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Nitrile Rubber (0.11 mm) | 480 | Recommended |
Note: Glove breakthrough times can be affected by factors such as temperature, concentration of the chemical, and frequency of contact. Always inspect gloves for any signs of degradation before use. Double gloving is recommended.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Handling Procedures
-
Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.[2]
-
Safe Handling Practices:
-
Avoid all personal contact, including inhalation and skin contact.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Use dedicated equipment and utensils. If not possible, thoroughly decontaminate shared equipment after use.
-
Keep containers of this compound tightly sealed when not in use.[2]
-
Spill Response Protocol
In the event of a this compound spill, follow these steps immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes double nitrile gloves, a lab coat or chemical-resistant gown, and safety goggles. For larger spills or if there is a risk of airborne dust, a respirator (N95 or higher) is required.
-
Contain the Spill: For liquid spills, use absorbent pads or other inert material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean the Spill:
-
Solid Spills: Carefully wipe up the material with a damp cloth or absorbent pads. Avoid dry sweeping, which can create airborne dust.
-
Liquid Spills: Use absorbent pads to soak up the spill.
-
-
Decontaminate the Area:
-
Wipe the spill area with a 10% bleach solution, followed by a rinse with 70% ethanol, and then water. Allow for adequate contact time for the bleach solution (at least 15 minutes).
-
For surfaces that are not compatible with bleach, use a suitable laboratory disinfectant.
-
-
Dispose of Waste: All contaminated materials (absorbent pads, gloves, wipes, etc.) must be collected in a sealed, labeled hazardous waste container.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a this compound spill.
Waste Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Deactivation/Degradation (if feasible and approved):
-
Note: There is no universally established and validated protocol for the chemical deactivation of this compound in a laboratory setting. As an indole alkaloid, it may be susceptible to degradation by strong oxidizing agents (e.g., bleach) or under specific pH conditions. However, any in-lab deactivation procedure must be thoroughly evaluated for its effectiveness and safety by qualified personnel and approved by your institution's EHS department before implementation. The reaction byproducts may also be hazardous.
-
If a deactivation protocol is not available or approved, all this compound waste must be disposed of through a licensed hazardous waste disposal vendor.
-
-
Pickup and Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire:
-
This compound is a combustible solid.
-
Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam fire extinguisher.
-
Avoid generating dust, as it can form explosive mixtures with air.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
